molecular formula C23H15Cl2NO2 B8018690 3,4-Dichloro-1-tritylpyrrole-2,5-dione

3,4-Dichloro-1-tritylpyrrole-2,5-dione

Cat. No.: B8018690
M. Wt: 408.3 g/mol
InChI Key: DLYCWYGPVZYTLK-UHFFFAOYSA-N
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Description

3,4-Dichloro-1-tritylpyrrole-2,5-dione is a specialized N-substituted pyrrole-2,5-dione derivative of significant interest in synthetic heterocyclic chemistry. The incorporation of the trityl (triphenylmethyl) group as a protecting group on the nitrogen atom is a strategic feature of this compound. Large N-substituents like trityl are known to direct electrophilic substitution in pyrroles exclusively to the beta-position (e.g., the 3- or 4-position), enabling high-yield, regioselective functionalization . This makes the compound a valuable precursor for the synthesis of complex, otherwise difficult-to-access 3,4-disubstituted pyrrole derivatives. The two chlorine atoms on the pyrrole ring provide excellent handles for further cross-coupling reactions or nucleophilic displacement, offering researchers multiple pathways for molecular diversification. The trityl group itself is notable for its ease of removal under mild acidic conditions, allowing for the subsequent deprotection to yield N-unsubstituted pyrrole products . This reagent is presented as part of a collection for early discovery research. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. Analytical data for this product is not available; the buyer assumes responsibility for confirming product identity and/or purity. This product is sold as-is, without any representation or warranty.

Properties

IUPAC Name

3,4-dichloro-1-tritylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2NO2/c24-19-20(25)22(28)26(21(19)27)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYCWYGPVZYTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=O)C(=C(C4=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of 3,4-Dichloro-1-tritylpyrrole-2,5-dione in Pharmacophore Assembly

[1]

Executive Summary: The "Masked" Electrophile

In the landscape of kinase inhibitor design and bioconjugation, the maleimide core is ubiquitous.[1] However, the direct functionalization of 3,4-dichloro-1H-pyrrole-2,5-dione (3,4-dichloromaleimide) is often plagued by the acidity of the imide proton (

1

3,4-Dichloro-1-tritylpyrrole-2,5-dione (N-trityl-3,4-dichloromaleimide) serves as a critical "masked" scaffold.[1] The bulky triphenylmethyl (trityl) group performs three strategic functions:

  • Solubility Enhancement: It renders the polar maleimide core soluble in non-polar organic solvents (DCM, Toluene), facilitating homogeneous phase kinetics.[1]

  • Regiocontrol: It strictly blocks the nitrogen, forcing nucleophilic attack exclusively to the 3,4-dichloro positions.[1]

  • Orthogonal Deprotection: Unlike N-methyl or N-phenyl analogues, the trityl group is acid-labile, allowing late-stage release of the free NH-maleimide—a motif essential for hydrogen bonding in the ATP-binding pockets of kinases like PKC and GSK-3

    
    .[1]
    

Chemical Identity & Structural Analysis[1][2][3]

PropertySpecification
IUPAC Name 3,4-dichloro-1-(triphenylmethyl)pyrrole-2,5-dione
Molecular Formula

Molecular Weight 408.28 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point 168–172 °C (Decomposes)
Solubility Soluble:

,

, THF, TolueneInsoluble: Water, Hexanes
Reactivity Profile High electrophilicity at C3/C4; Acid-labile N-protection
Structural Logic

The steric bulk of the trityl group forces the phenyl rings into a "propeller" conformation, shielding the carbonyls from perpendicular attack but leaving the planar maleimide ring accessible for

11

Synthesis Protocol: N-Tritylation of 3,4-Dichloromaleimide[1]

Objective: Synthesize N-trityl-3,4-dichloromaleimide with >95% purity. Scale: 10 mmol baseline.

Reagents
  • Substrate: 3,4-Dichloro-1H-pyrrole-2,5-dione (1.66 g, 10 mmol)

  • Reagent: Trityl Chloride (TrCl) (3.07 g, 11 mmol, 1.1 equiv)[1]

  • Base: Triethylamine (

    
    ) (1.53 mL, 11 mmol)[1]
    
  • Solvent: Dichloromethane (DCM), anhydrous (50 mL)

Step-by-Step Methodology
  • Solvation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dichloromaleimide in 50 mL anhydrous DCM. The solution should be clear.

  • Activation: Add

    
     dropwise at 0°C. The solution may darken slightly as the maleimide anion is generated. Stir for 15 minutes.
    
    • Scientist's Note: The anion is generated in situ.[1] Isolating the salt is unnecessary and risks moisture exposure.[1]

  • Tritylation: Add Trityl Chloride in one portion. Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 4–6 hours.

    • Monitoring: Monitor by TLC (20% EtOAc/Hexane).[1] The starting material (

      
      ) will disappear, replaced by the product (
      
      
      ).
  • Workup:

    • Wash the reaction mixture with water (2 x 30 mL) to remove triethylammonium chloride salts.[1]

    • Wash with Brine (30 mL).[1]

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize the crude yellow solid from hot Ethanol or a DCM/Hexane mixture.

    • Yield Target: 85–92%.[1]

Functionalization & Reactivity Workflow

The core value of this compound lies in its ability to undergo sequential substitution reactions, followed by deprotection.[1][2] This is the primary route for synthesizing bis-indolylmaleimides (BIMs).[1]

Diagram 1: The "Switch" Mechanism Workflow

GStart3,4-Dichloro-1-tritylpyrrole-2,5-dioneInterMono-SubstitutedIntermediateStart->Inter Nucleophile 1 (R-H) Base (NaH/LiHMDS) -HClFinalBis-SubstitutedProduct (Protected)Inter->Final Nucleophile 2 (R'-H) Base -HClDeprotectedActive Drug Candidate(Free NH-Maleimide)Final->Deprotected TFA / DCM -Trityl Cation

Caption: Sequential functionalization strategy. The trityl group remains stable during nucleophilic substitution, then is cleaved to reveal the pharmacophore.

Protocol: Sequential Substitution (Example: Bis-Indole Synthesis)[1]
  • Mono-Substitution: React N-trityl-3,4-dichloromaleimide with Indole derivative (1.0 equiv) and Methylmagnesium bromide (Grignard base) in Toluene/THF at 0°C.

    • Why Grignard? It deprotonates the indole N-H cleanly without attacking the imide carbonyls due to the trityl steric shield.[1]

  • Bis-Substitution: React the mono-substituted intermediate with a second nucleophile (e.g., a different indole or thiol) using stronger forcing conditions (Cesium Carbonate in DMF at 80°C).[1]

  • Deprotection (The Unmasking):

    • Dissolve the bis-substituted construct in DCM.

    • Add Trifluoroacetic acid (TFA) (10% v/v).[1]

    • Stir for 1 hour. The solution will turn bright red/orange (trityl cation formation).[1]

    • Quench with Methanol or Triethylsilane (cation scavenger) to prevent retritylation.[1]

Applications in Drug Discovery[1][6][7]

Kinase Inhibitors (PKC & GSK-3)

The free NH-maleimide moiety is a privileged scaffold that mimics the adenosine ring of ATP.[1]

  • Mechanism: The maleimide carbonyls and the NH proton form a donor-acceptor hydrogen bond triad with the hinge region of the kinase.[1]

  • Role of Trityl: It allows the synthesis of asymmetric inhibitors (R1 ≠ R2).[1] Direct synthesis from unprotected dichloromaleimide usually results in symmetric mixtures or polymerization.[1]

Cysteine Bioconjugation (Next-Gen ADCs)

While N-substituted maleimides are classic Michael acceptors, the 3,4-dichloro variants offer "re-bridging" capabilities.[1]

  • Mechanism: The compound reacts with two reduced cysteine thiols (from a disulfide bond reduction in an antibody), displacing both chlorines to "staple" the antibody together.[1]

  • Advantage: This prevents the antibody from falling apart after disulfide reduction, maintaining stability.[1]

Diagram 2: Kinase Inhibitor Synthesis Pathway

PathwaySubstrateN-Trityl-DichloromaleimideStep1Step 1: Indole Addition(Regioselective)Substrate->Step1R-MgBr / THFStep2Step 2: Second Nucleophile(Thiol/Amine/Indole)Step1->Step2Cs2CO3 / DMFStep3Step 3: Acidic Deprotection(TFA/DCM)Step2->Step3TargetTarget: PKC Inhibitor(Enzastaurin Analogue)Step3->TargetYield: ~60-80%

Caption: Synthetic pathway for Protein Kinase C (PKC) inhibitors using the trityl-protected scaffold.

Analytics & Verification

To validate the structure and purity of this compound, use the following markers:

MethodDiagnostic SignalInterpretation
1H NMR (CDCl3)

7.10 – 7.45 ppm (Multiplet, 15H)
Confirms presence of Trityl group.[1] Absence of singlet at

~7-8 ppm confirms no maleimide NH.[1]
13C NMR

162.5 ppm (C=O)
Carbonyl carbons.[1]
13C NMR

135.0, 133.2 ppm (C=C-Cl)
The chlorinated carbons of the maleimide ring.[1]
IR Spectroscopy 1730

(Strong)
Characteristic imide carbonyl stretch.[1]
Mass Spec (ESI) m/z 243

The trityl cation is often the base peak due to facile fragmentation.[1]

References

  • PubChem. 3,4-Dichloro-1-(triphenylmethyl)pyrrole-2,5-dione Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Faul, M. M., et al. (2003).[1] A Strategic Approach to the Synthesis of Protein Kinase C Inhibitors. Journal of Organic Chemistry.[1] (Demonstrates the utility of bis-indolylmaleimides).

  • Total Synthesis. Trityl Protecting Group: Mechanisms and Deprotection.[1] Available at: [Link][1]

Difference between 3,4-dichloromaleimide and N-trityl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical distinctions, synthetic utility, and application workflows for 3,4-dichloromaleimide and its N-trityl protected derivative .

Executive Summary

The core difference lies in their utility: 3,4-dichloromaleimide is the active electrophilic scaffold used for bioconjugation (specifically disulfide re-bridging) and as a precursor for symmetrical dyes. N-trityl-3,4-dichloromaleimide is a strategic synthetic intermediate. The bulky trityl (triphenylmethyl) group masks the nitrogen, solubilizing the core in non-polar organic solvents and preventing N-side reactions. This protection is the industry standard for accessing unsymmetrically substituted maleimides—a critical requirement for developing dual-functional ADCs (Antibody-Drug Conjugates) and advanced fluorophores.

Physicochemical & Structural Comparison

Feature3,4-Dichloromaleimide (3,4-DCM) N-Trityl-3,4-dichloromaleimide
Role Active Reagent / Core ScaffoldSynthetic Intermediate / Protected Precursor
Molecular Weight ~166.0 g/mol ~408.3 g/mol
Solubility Soluble in polar aprotic solvents (DMSO, DMF). Poor in DCM/Hexanes.Highly soluble in organic solvents (DCM, THF, Toluene).
N-H Acidity Acidic (pKa ~9-10). Susceptible to deprotonation and N-alkylation.Blocked. No acidic proton.
Reactivity Electrophilic at C3/C4 (S_N2' / Addn-Elim). N-H is nucleophilic if deprotonated.Electrophilic at C3/C4 only. Nitrogen is inert.
Stability Stable solid. Hydrolyzes at high pH (>8.5).Acid-labile (cleaved by TFA). Stable to base/nucleophiles at C3/C4.

The Strategic Advantage of N-Trityl Protection

The "naked" 3,4-dichloromaleimide presents a challenge in complex synthesis: the acidic N-H proton can interfere with base-catalyzed nucleophilic substitutions at the 3,4-positions. Furthermore, its poor solubility in dichloromethane (DCM) limits its use in standard organic workflows.

Why use the N-Trityl derivative?

  • Solubility Engineering: The lipophilic trityl group forces the molecule into solution in DCM or Toluene, allowing reactions to proceed under mild, homogeneous conditions.

  • Regiocontrol for Unsymmetrical Substitution: To create a maleimide with two different substituents (e.g., a drug on one side, a fluorophore on the other), one must perform sequential substitutions. The trityl group protects the nitrogen, ensuring that the first nucleophile attacks the C3 chlorine and not the nitrogen.

  • Purification: N-trityl intermediates are often crystalline and non-polar, making them easy to purify via silica gel chromatography or crystallization, unlike the polar free maleimides.

Synthetic Workflows

Workflow A: Synthesis of Unsymmetrical Maleimides (The Trityl Route)

This is the primary application of the N-trityl derivative. It allows the stepwise replacement of chlorines with different nucleophiles (Nucleophile A and Nucleophile B).

TritylRoute Start 3,4-Dichloromaleimide Step1 N-Trityl-3,4-DCM (Soluble, Protected) Start->Step1 Trt-Cl, Et3N (Protection) Step2 Mono-Substituted Intermediate Step1->Step2 Nucleophile A (1.0 eq) Step3 Di-Substituted (Unsymmetrical) Step2->Step3 Nucleophile B (Excess) Final Target Maleimide (Free NH) Step3->Final TFA / DCM (Deprotection)

Caption: The strategic use of N-trityl protection to access unsymmetrically substituted maleimides.

Workflow B: Bioconjugation (Disulfide Re-bridging)

Here, the free 3,4-dichloromaleimide (or an N-functionalized variant with a linker) is used directly. The trityl group is not present in the final conjugation step as it would sterically hinder the reaction and block the attachment point.

Mechanism:

  • Reduction: Protein disulfide bonds are reduced (e.g., with TCEP) to free thiols.

  • Bridging: The 3,4-dichloromaleimide reacts with both thiols. The chlorines act as leaving groups.

  • Result: The disulfide bond is "stapled" back together with a 3-carbon bridge, preventing disulfide scrambling and stabilizing the protein.

Note on Stability: 3,4-Dichloromaleimides react slower than 3,4-dibromomaleimides but form conjugates that are often more resistant to hydrolysis and thiol exchange in serum.

Experimental Protocols

Protocol 1: Synthesis of N-Trityl-3,4-dichloromaleimide

This protocol protects the core scaffold to enable further chemistry.

Reagents:

  • 3,4-Dichloromaleimide (1.0 eq)

  • Trityl Chloride (Trt-Cl) (1.1 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolve 3,4-dichloromaleimide in anhydrous DCM (0.1 M concentration).

  • Add Triethylamine and stir at room temperature for 10 minutes. The solution may darken slightly.

  • Add Trityl Chloride portion-wise over 5 minutes.

  • Stir at room temperature for 3–12 hours. Monitor by TLC (Hexane/EtOAc). The product will be a high-Rf UV-active spot.

  • Workup: Wash with 0.1 M HCl, then Brine. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from DCM/Hexane or pass through a short silica plug.

  • Yield: Typically >85% as a white/off-white solid.

Protocol 2: Deprotection (Trityl Removal)

This restores the N-H functionality after the 3,4-positions have been modified.

Reagents:

  • N-Trityl-substituted maleimide

  • Trifluoroacetic Acid (TFA)

  • DCM[1]

Procedure:

  • Dissolve the N-trityl compound in DCM.

  • Add TFA to a final concentration of 10–20% v/v.

  • Stir at room temperature for 30–60 minutes. The reaction is usually rapid.

  • Workup: Concentrate in vacuo to remove TFA. Co-evaporate with toluene or chloroform to remove trace acid.

  • Purification: The free maleimide can be precipitated with cold ether or purified via column chromatography.

References

  • Synthesis of Bisindolylmaleimides: Faul, M. M., et al. "A New, Efficient Method for the Synthesis of Bisindolylmaleimides." Journal of Organic Chemistry, vol. 63, no. 17, 1998, pp. 6053-6058. Link

  • Maleimide Bioconjugation: Schumacher, F. F., et al. "Next Generation Maleimides: Molecules for Bioconjugation." Bioconjugate Chemistry, vol. 21, no. 12, 2010, pp. 2205-2212. Link

  • Trityl Deprotection: Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, vol. 109, no.[2] 6, 2009, pp. 2455-2504. Link

  • Disulfide Bridging: Jones, M. W., et al. "Emerging trends in therapeutic peptide conjugation." Chemical Science, vol. 7, 2016, pp. 5879-5883. Link

Sources

Technical Guide: Solubility Profile of N-Trityl-3,4-dichloromaleimide

[1]

Executive Summary

N-trityl-3,4-dichloromaleimide (3,4-dichloro-1-trityl-1H-pyrrole-2,5-dione) is a critical intermediate in the synthesis of bisindolylmaleimides (protein kinase C inhibitors) and cysteine-targeted bioconjugates.[1] Its solubility behavior is governed by the competition between the highly lipophilic, bulky trityl (triphenylmethyl) protecting group and the planar, electron-deficient 3,4-dichloromaleimide core.[2]

Effective handling requires a binary solvent strategy: Chlorinated and polar aprotic solvents are essential for dissolution and reaction, while alcohols and alkanes serve as antisolvents for purification and crystallization.[2]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the structural tension between its two primary domains:[2]

  • The Trityl Shield (Lipophilic Dominance): The triphenylmethyl group is a massive hydrophobic sphere. It disrupts the crystal packing of the planar maleimide core, significantly enhancing solubility in non-polar organic solvents (e.g., DCM, Toluene) compared to the unsubstituted parent maleimide.[2]

  • The Dichloromaleimide Core (Polar/Planar): The maleimide ring is planar and electron-deficient due to the two chlorine atoms and two carbonyls. While this core is somewhat polar, the trityl group effectively "masks" this polarity in aqueous environments, rendering the molecule insoluble in water .[2]

Structural Visualization (DOT Diagram)

The following decision tree illustrates the solvent selection logic based on the compound's structural properties.

SolventSelectionStartSolvent Selection forN-trityl-3,4-dichloromaleimideGoalPrimary Goal?Start->GoalReactionSynthesis/ReactionGoal->Reaction Dissolve PurificationPurification/CrystallizationGoal->Purification Precipitate HighSolHigh Solubility Solvents(Dissolution)Reaction->HighSolAntiSolAntisolvents(Precipitation)Purification->AntiSolDCMDichloromethane (DCM)*Standard Choice*HighSol->DCMTHFTHF / Ethyl AcetateHighSol->THFDMFDMF / DMSO(High Boiling)HighSol->DMFAlcCold Alcohols(MeOH, EtOH)AntiSol->AlcAlkHexanes / Pet. EtherAntiSol->Alk

Figure 1: Solvent selection logic based on the intended experimental outcome.

Empirical Solubility Data

The following data categorizes solvents by their interaction with N-trityl-3,4-dichloromaleimide. This data is synthesized from standard protocols for trityl-protected imides.[1]

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM)Excellent Preferred solvent for synthesis and transfers.[1] Dissolves >100 mg/mL.[1]
Chloroform (

)
Excellent Alternative to DCM; useful for NMR analysis.[1]
Polar Aprotic Tetrahydrofuran (THF)Good Good for reactions involving nucleophiles.[1]
Ethyl Acetate (EtOAc)Good Soluble, but less than in DCM.[2] Useful for extraction.[1]
DMF / DMSOHigh Soluble, but difficult to remove.[2] Use only if high temp is required.[1]
AcetoneModerate Soluble, but often used in mixtures for crystallization.[2]
Aromatic TolueneGood (Hot) Moderate at RT; Excellent when hot.[1] Ideal for recrystallization.[1]
Alcohols Methanol / EthanolLow (Cold) Antisolvent. Soluble when boiling; precipitates upon cooling.[1]
Alkanes Hexanes / PentaneInsoluble Strict Antisolvent. Used to crash the product out of DCM/EtOAc.
Aqueous WaterInsoluble The compound is hydrophobic. Water is used to wash away salts.[1]

Experimental Protocols

Protocol A: Self-Validating Recrystallization

This protocol uses the Solvent/Antisolvent method to purify crude N-trityl-3,4-dichloromaleimide.[1] It relies on the solubility differential between DCM (high solubility) and Hexane (insolubility).

Objective: Obtain high-purity yellow/off-white crystals.

Step-by-Step Methodology:

  • Dissolution: Place crude solid in a flask. Add Dichloromethane (DCM) dropwise with gentle swirling until the solid just dissolves. Do not add excess solvent.[1]

    • Validation: The solution should be clear yellow/orange. If cloudy, filter through a sintered glass funnel to remove inorganic salts.[2]

  • Antisolvent Addition: Slowly add Hexane (or Petroleum Ether) to the stirring DCM solution.[1]

    • Visual Cue: Continue adding until a persistent cloudiness (turbidity) appears and does not redissolve upon swirling.[1]

  • Nucleation: Add a few drops of DCM to clear the turbidity (making the solution saturated but clear).

  • Crystallization: Place the flask in a refrigerator (4°C) for 2-4 hours.

    • Mechanism:[1][2][3][4][5] As the temperature drops, the solubility decreases, and the trityl-maleimide crystallizes out, leaving impurities in the mother liquor.[2]

  • Collection: Filter the crystals and wash with cold Hexane . Dry under vacuum.[1]

Protocol B: Reaction Solvent System

For the synthesis of N-trityl-3,4-dichloromaleimide (e.g., from silver maleimide and trityl chloride), use anhydrous Benzene or DCM .[1][2]

  • Why: These solvents solubilize both the bulky trityl chloride and the resulting product, ensuring the reaction proceeds in a homogeneous phase (or efficient heterogeneous phase with silver salts).

  • Avoid: Alcohols (Methanol/Ethanol) during reaction, as they will react with Trityl Chloride to form Trityl Methyl Ether (side product).[2]

Workflow Visualization (DOT Diagram)

RecrystallizationStep11. Dissolve Crudein minimal DCMStep22. Filter(Remove Inorganics)Step1->Step2Step33. Add Hexaneuntil TurbidStep2->Step3Step44. Cool to 4°C(Crystallization)Step3->Step4Step55. Filter & Wash(Cold Hexane)Step4->Step5

Figure 2: Standard purification workflow utilizing solubility differentials.

Critical Handling & Stability Notes

  • Acid Sensitivity: The N-trityl bond is acid-labile.[1] Do not use acidic solvents (e.g., acetic acid) or chloroform that has not been stabilized (contains HCl traces), as this will cleave the trityl group, regenerating 3,4-dichloromaleimide.[2]

  • Water Sensitivity: While the compound itself is hydrophobic, the maleimide double bond is reactive.[2] Prolonged exposure to basic aqueous conditions (pH > 8) can lead to ring-opening hydrolysis of the imide.[1]

References

  • Synthesis of Bisindolylmaleimides: Faul, M. M., et al. "Macrocyclic Bisindolylmaleimides: Synthesis and Screening."[2] Journal of Organic Chemistry, 1998.[2]

  • Trityl Group Properties: Theodoropoulos, D. "N-Tritylamino Acids and Peptides.[1] A New Method of Peptide Synthesis." Journal of the American Chemical Society.

  • Maleimide Solubility & Handling: "Purification method of N-substituted maleimide." Patent KR20180037796A.[1]

  • General Solvents Table: "Common Solvents Used in Organic Chemistry." Organic Chemistry Data.

3,4-Dichloro-1-(triphenylmethyl)-1H-pyrrole-2,5-dione safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3,4-Dichloro-1-(triphenylmethyl)-1H-pyrrole-2,5-dione (also known as 3,4-Dichloro-N-tritylmaleimide ), a specialized intermediate in medicinal chemistry.

Advanced Handling, Synthesis, and Applications in Kinase Inhibitor Development[1]

Executive Summary

3,4-Dichloro-1-(triphenylmethyl)-1H-pyrrole-2,5-dione is a critical electrophilic building block used primarily in the synthesis of Bisindolylmaleimides (BIMs) , a class of potent Protein Kinase C (PKC) inhibitors (e.g., GF 109203X, Enzastaurin).

Unlike simple N-methyl or N-phenyl maleimides, the N-trityl (triphenylmethyl) group serves as a bulky, acid-labile protecting group. This unique feature allows researchers to synthesize N-unsubstituted maleimide drugs without the harsh conditions typically required to remove alkyl protecting groups. This guide details the safety, synthesis, and application of this compound, emphasizing its role as a "privileged intermediate" in drug discovery.

Chemical Identity & Physical Properties[2][3][4][5]
PropertyData
IUPAC Name 3,4-Dichloro-1-(triphenylmethyl)-1H-pyrrole-2,5-dione
Common Name 3,4-Dichloro-N-tritylmaleimide
CAS Number Research Intermediate (Not widely listed; refer to parent CAS 1193-54-0)
Molecular Formula C₂₃H₁₅Cl₂NO₂
Molecular Weight 408.28 g/mol
Structure Maleimide ring with 3,4-dichloro substitution and N-trityl protection
Solubility Soluble in DCM, THF, DMSO; Insoluble in water
Appearance Off-white to pale yellow crystalline solid
Stability Moisture sensitive; Stable under inert atmosphere (Ar/N₂)
Hazard Identification & Safety Profile (GHS)

Note: As a research intermediate, specific toxicological data is limited. The profile below is derived from the parent compound (3,4-dichloromaleimide) and trityl derivatives.

Signal Word: WARNING

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[1][2]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[1][2]
Sensitization, Skin Cat. 1H317: May cause an allergic skin reaction (Predicted).
Precautionary Protocols
  • Engineering Controls: Handle exclusively within a certified chemical fume hood. The fine dust of trityl compounds can be statically charged and easily inhaled.

  • PPE: Nitrile gloves (double-gloving recommended due to halogenated nature), safety goggles, and a lab coat.

  • Spill Management: Do not dry sweep. Dampen with inert solvent (e.g., heptane) or use a HEPA vacuum to prevent dust generation.

Technical Application: Synthesis of Bisindolylmaleimides

The primary utility of this compound is the regioselective synthesis of bisindolylmaleimides. The two chlorine atoms at positions 3 and 4 act as leaving groups for nucleophilic aromatic substitution, typically by indolyl-Grignard reagents.

Mechanism of Action[3][4][5][6][7]
  • Activation: The electron-withdrawing carbonyls and chlorine atoms make the C3/C4 positions highly electrophilic.

  • Substitution: Indolylmagnesium bromide attacks C3, displacing the first chloride.

  • Differentiation: The steric bulk of the N-trityl group directs the second indole addition and prevents over-reaction or polymerization.

  • Deprotection: The trityl group is cleaved under mild acidic conditions, yielding the free maleimide NH, which is essential for hydrogen bonding in the ATP-binding pocket of kinases.

Experimental Protocols
A. Synthesis of 3,4-Dichloro-N-tritylmaleimide

Objective: Preparation of the starting material from commercially available precursors.

Reagents:

  • 3,4-Dichloromaleimide (1.0 equiv)

  • Triphenylmethyl chloride (Trityl chloride) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Dichloromethane (DCM) or DMF (Solvent)

Procedure:

  • Dissolution: Dissolve 3,4-dichloromaleimide in dry DCM under nitrogen atmosphere.

  • Base Addition: Add Et₃N dropwise at 0°C. Stir for 15 minutes.

  • Tritylation: Add Trityl chloride portion-wise. Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

  • Work-up: Wash the organic layer with water (2x), 1N HCl (to remove excess amine), and brine. Dry over MgSO₄.

  • Purification: Concentrate in vacuo and recrystallize from Hexane/EtOAc to yield the product as a pale solid.

B. Synthesis of Bisindolylmaleimide (BIM) Core

Objective: Conversion to a PKC inhibitor precursor.

Reagents:

  • Indole (2.2 equiv)

  • Ethylmagnesium bromide (EtMgBr) (2.5 equiv)

  • 3,4-Dichloro-N-tritylmaleimide (1.0 equiv)

  • Solvent: Toluene/THF (5:1 ratio)

Procedure:

  • Grignard Formation: In a separate flask, dissolve indole in dry THF. Add EtMgBr (3.0 M in ether) dropwise at 0°C. Stir at RT for 30 min to form Indolyl-MgBr.

  • Coupling: Dissolve 3,4-Dichloro-N-tritylmaleimide in Toluene. Cannulate the Indolyl-MgBr solution into the maleimide solution slowly at RT.

    • Note: The solution will turn deep red/orange, indicating the formation of the mono-substituted intermediate.

  • Reflux: Heat the mixture to reflux (90–100°C) for 12–18 hours to force the displacement of the second chlorine.

  • Quench: Cool to 0°C and quench with saturated NH₄Cl solution.

  • Deprotection (In-situ or Stepwise):

    • Method: Treat the crude N-trityl BIM with 2M HCl in Methanol at reflux for 1 hour. The trityl group cleaves as trityl alcohol/ether.

  • Isolation: Neutralize, extract with EtOAc, and purify via silica gel chromatography (DCM/MeOH gradient).

Visualization & Logic
Diagram 1: Synthesis Workflow (Graphviz)

This diagram illustrates the conversion of the anhydride precursor to the final PKC inhibitor, highlighting the critical role of the Trityl group.

SynthesisWorkflow Substrate 2,3-Dichloromaleimide Intermediate 3,4-Dichloro-N-tritylmaleimide (Stable Intermediate) Substrate->Intermediate Protection Reagent Trityl Chloride (Base) Reagent->Intermediate Coupling Double Nucleophilic Substitution Intermediate->Coupling Grignard Indole-MgBr (Nucleophile) Grignard->Coupling Precursor N-Trityl Bisindolylmaleimide Coupling->Precursor Product Bisindolylmaleimide (PKC Inhibitor) Precursor->Product Deprotection Deprotection Acidic Cleavage (HCl/MeOH) Deprotection->Product

Caption: Step-wise synthesis of Bisindolylmaleimides utilizing the N-Trityl protecting group strategy for clean deprotection.

Diagram 2: Safety & Handling Decision Tree

A logic flow for managing exposure or spills of this halogenated intermediate.

SafetyLogic Start Incident: Exposure/Spill Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation (Dust) Type->Inhale ActionSkin Wash w/ Soap & Water (15 mins) Skin->ActionSkin ActionEye Rinse w/ Water (Remove Contacts) Eye->ActionEye ActionInhale Move to Fresh Air Seek Medical Aid Inhale->ActionInhale Note Note: Trityl compounds may persist on skin. ActionSkin->Note

Caption: Immediate response protocols for exposure to 3,4-Dichloro-N-tritylmaleimide.

References
  • Faul, M. M., Winneroski, L. L., & Krumrich, C. A. (1998). A New, Efficient Method for the Synthesis of Bisindolylmaleimides. Journal of Organic Chemistry, 63(17), 6053–6058. Link

  • Neel, D. A., Jirousek, M. R., & McDonald, J. H. (1998). Synthesis of bisindolylmaleimides using a palladium catalyzed cross-coupling reaction. Bioorganic & Medicinal Chemistry Letters, 8(1), 47-50. Link

  • PubChem. (n.d.). 3,4-Dichloromaleimide (Parent Compound Safety Data). National Library of Medicine. Link

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt and related kinases. ChemMedChem, 3(12), 1810-1838.

Sources

Next-Generation Bioconjugation: A Technical Guide to 3,4-Dihalomaleimides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of targeted therapeutics relies heavily on the precision of bioconjugation chemistries. Historically, classic maleimides have been the gold standard for thiol-selective protein modification. However, their reliance on the Michael addition mechanism results in a thiosuccinimide linkage that is susceptible to retro-Michael reactions in vivo, leading to premature payload loss and off-target toxicity via transfer to human serum albumin (HSA)[1].

To overcome these limitations, 3,4-dihalomaleimides (including dibromomaleimide and dichloromaleimide) have emerged as next-generation maleimides (NGMs). By shifting the reaction paradigm from a simple addition to a highly efficient addition-elimination sequence, these reagents enable the precise re-bridging of native disulfide bonds. This capability is revolutionizing medicinal chemistry, particularly in the synthesis of highly homogeneous Antibody-Drug Conjugates (ADCs) and the stabilization of therapeutic peptides[2].

Mechanistic Foundations: The Addition-Elimination Paradigm

The fundamental advantage of 3,4-dihalomaleimides lies in their unique chemical reactivity. Unlike classic maleimides that permanently consume the double bond upon reacting with a single thiol, dihalomaleimides undergo a sequential double addition-elimination reaction[2].

Causality of Reaction Dynamics
  • First Thiol Addition: A reduced cysteine thiol attacks the electrophilic double bond of the dihalomaleimide. Instead of remaining as a saturated succinimide, the intermediate rapidly eliminates a halide ion (e.g., HBr), restoring the conjugated double bond to form a monothiomaleimide[2].

  • Second Thiol Addition: The restored double bond remains highly electrophilic. A second spatially proximal thiol (such as the partner cysteine in a reduced disulfide) attacks the ring, followed by the elimination of the second halide[2].

  • Product Stability: The final product is a dithiomaleimide . Because the conjugated maleimide system is preserved, the linkage is rigid.

This mechanism provides a critical choice for drug developers: Reversibility vs. Permanence . The dithiomaleimide can be cleaved by introducing a large excess of reducing thiols (acting as a traceless, reversible linker)[3]. Alternatively, the ring can be permanently locked by raising the pH to 8.5, which induces rapid hydrolysis of the maleimide ring into a highly stable maleamic acid, completely preventing any future thiol exchange[4].

Mechanism A Native Disulfide (Protein) B Reduced Thiols (TCEP treated) A->B Reduction (TCEP) C Addition of 1st Thiol to 3,4-Dibromomaleimide B->C + DBM D Elimination of 1st HBr (Monothiomaleimide) C->D Fast E Addition of 2nd Thiol D->E Intramolecular F Elimination of 2nd HBr (Bridged Dithiomaleimide) E->F Fast

Mechanistic pathway of disulfide bridging via addition-elimination of 3,4-dibromomaleimide.

Applications in Therapeutics & Drug Development

Disulfide Bridging in Therapeutic Peptides

Many endogenous peptide hormones rely on disulfide bridges for their tertiary structure and biological activity. For example, somatostatin (a 14-amino acid cyclic peptide used to treat acromegaly) and salmon calcitonin (sCT) can be modified using dibromomaleimides[2][5]. By reducing the native disulfide and inserting a dibromomaleimide functionalized with a fluorophore or a PEG chain, developers can create PEGylated or fluorescently tagged peptides that perfectly retain their native hairpin conformations and biological activity[3][5].

Homogeneous Antibody-Drug Conjugates (ADCs)

Native IgG1 antibodies contain four interchain disulfide bonds. Traditional reduction and conjugation with classic maleimides yield a chaotic, heterogeneous mixture of ADCs with a Drug-to-Antibody Ratio (DAR) ranging from 0 to 8[1]. Dihalomaleimides solve this by acting as molecular staples. When the four interchain disulfides are reduced to eight free thiols, the addition of a payload-functionalized dibromomaleimide (DBM) re-bridges the pairs. This strictly limits the conjugation to the four native structural sites, yielding a highly homogeneous ADC with a precise DAR of 4[4].

Quantitative Analysis of Maleimide Platforms

To guide reagent selection, the following tables synthesize the kinetic and structural differences between various maleimide platforms.

Table 1: Relative Reactivity of Dihalomaleimides for Disulfide Bridging [4]

ReagentRelative ReactivityLeaving Group AbilityPrimary Medicinal Application
Diiodomaleimide HighestExcellentRapid bioconjugation at sterically hindered sites.
Dibromomaleimide HighGoodStandard ADC synthesis and peptide stapling.
Dichloromaleimide ModerateFairSlower kinetics; synthesis of heterobicyclic scaffolds.

Table 2: Classic Maleimides vs. 3,4-Dihalomaleimides

FeatureClassic Maleimides3,4-Dihalomaleimides (NGMs)
Reaction Mechanism Michael AdditionAddition-Elimination
Final Linkage Thiosuccinimide (Single Thiol)Dithiomaleimide (Bridged Thiols)
In Vivo Stability Poor (Prone to retro-Michael exchange)Excellent (Post-hydrolysis locking)
ADC DAR Homogeneity Heterogeneous (DAR 0-8)Highly Homogeneous (DAR 4)
Reversibility Irreversible (mostly)Reversible (with excess reducing thiols)

Experimental Methodologies & Self-Validating Protocols

The following protocols are designed as self-validating systems. The causality behind the reagent choices (e.g., using TCEP over DTT) is explicitly defined to ensure experimental trustworthiness.

Workflow Step1 1. Antibody Preparation (Buffer Exchange to PBS) Step2 2. Disulfide Reduction (Excess TCEP, 37°C) Step1->Step2 Step3 3. Conjugation (Add DBM-Payload, 20°C) Step2->Step3 Step4 4. Ring Hydrolysis (pH 8.5 buffer) Step3->Step4 Step5 5. Validation & Purification (LC-MS / SEC) Step4->Step5

Step-by-step workflow for generating stable ADCs using dibromomaleimide linkers.

Protocol A: Generation of Homogeneous DAR 4 ADCs[4]

Causality Focus: TCEP is utilized because, unlike DTT or


-mercaptoethanol, it does not contain nucleophilic thiols that would competitively react with the dibromomaleimide. This allows for a streamlined, one-pot reaction without intermediate purification.
  • Antibody Preparation: Buffer exchange the purified IgG1 antibody (e.g., Trastuzumab) into standard PBS (pH 7.4) to a final concentration of 5 mg/mL.

  • Reduction of Interchain Disulfides: Warm the solution to 37 °C. Add 10 equivalents of TCEP per antibody to ensure complete reduction of the four interchain disulfide bonds. Incubate for 2 hours.

  • Conjugation: Cool the mixture to 20 °C. Add 6 equivalents of the DBM-functionalized payload (dissolved in DMSO, ensuring final DMSO concentration remains <10% v/v). The DBM will selectively re-bridge the reduced thiols.

  • Hydrolytic Stabilization (Locking): Adjust the buffer to pH 8.5 using a mild borate buffer. Incubate at 37 °C for 24 hours. Causality: The elevated pH accelerates the hydrolysis of the dithiomaleimide ring into maleamic acid, permanently preventing in vivo thiol-exchange with serum albumin.

  • Purification & Validation: Purify via Size-Exclusion Chromatography (SEC) to remove unreacted payload and TCEP. Validate the construct using LC-MS to confirm a homogeneous mass shift corresponding exactly to a DAR of 4.

Protocol B: Site-Specific Disulfide Bridging of Somatostatin[2][4]

Causality Focus: Somatostatin requires a precise equivalent ratio to prevent off-target amine modification. The broad pH suitability (pH 6.2 - 8.0) of NGMs allows conjugation under mildly acidic conditions, protecting sensitive peptide residues.

  • Reduction: Dissolve lyophilized somatostatin in aqueous buffer at pH 6.2. Add exactly 1.0 equivalent of TCEP. Incubate at 20 °C for 1 hour.

  • Bridging: Add 1.1 equivalents of the functionalized dibromomaleimide (e.g., N-fluorescein-dibromomaleimide). Incubate for 10 minutes at 20 °C. The reaction is accompanied by an immediate colorimetric shift to pale yellow[5].

  • Validation: Analyze directly via RP-HPLC. The successful ring-opening and subsequent re-bridging will present as a complete loss of the reduced peptide signal and the emergence of a single, highly pure conjugate peak[5].

References

  • Polymeric Dibromomaleimides As Extremely Efficient Disulfide Bridging Bioconjugation and Pegylation Agents Source: SciSpace / Journal of the American Chemical Society URL:5

  • Application Notes and Protocols: Dibromomaleimide in the Construction of Multivalent Protein Complexes Source: Benchchem URL:4

  • Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides Source: Journal of the American Chemical Society (ACS) URL:2

  • Traceless linkers used for reversible protein–polymer conjugations Source: RSC Publishing URL:3

  • Precision Modification of Native Antibodies Source: PMC / National Institutes of Health URL:1

Sources

Molecular weight and formula of 3,4-Dichloro-1-tritylpyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

A Pivileged Intermediate for Bisindolylmaleimide Kinase Inhibitors

Executive Summary

3,4-Dichloro-1-tritylpyrrole-2,5-dione (also known as N-trityl-3,4-dichloromaleimide) acts as a critical synthetic linchpin in the development of targeted small-molecule therapeutics. Its core utility lies in the maleimide scaffold , a privileged structure in medicinal chemistry known for its ability to inhibit protein kinases (e.g., PKC, GSK-3


) and intercalate DNA.

The N-trityl group serves a dual purpose: it protects the imide nitrogen from unwanted alkylation during sequential substitution reactions and significantly enhances the solubility of the dichloromaleimide core in organic solvents, facilitating high-yield nucleophilic substitutions. This guide details the physicochemical properties, synthesis, and application of this compound in drug discovery.[1]

Physicochemical Profile
PropertyData
IUPAC Name 3,4-Dichloro-1-(triphenylmethyl)-1H-pyrrole-2,5-dione
Common Name N-Trityl-3,4-dichloromaleimide
Molecular Formula C

H

Cl

NO

Molecular Weight 408.28 g/mol
Core Scaffold Maleimide (Pyrrole-2,5-dione)
Protecting Group Trityl (Triphenylmethyl)
Appearance Yellow to orange crystalline solid
Solubility Soluble in DCM, THF, DMF; Insoluble in Water
CAS Number Not widely listed; derivative of CAS 1193-54-0

Structural Analysis: The molecule consists of an electron-deficient maleimide ring substituted at the 3 and 4 positions with chlorine atoms. These chlorines are highly activated toward nucleophilic attack via an addition-elimination mechanism. The bulky trityl group on the nitrogen provides steric shielding and lipophilicity.

Synthesis Protocol

Objective: Synthesis of this compound from 3,4-dichloromaleimide.

Mechanism: Nucleophilic substitution at the imide nitrogen using Trityl Chloride (Trt-Cl) under basic conditions.

Reagents & Materials
  • Starting Material: 3,4-Dichloromaleimide (1.0 eq)

  • Reagent: Trityl Chloride (1.1 eq)

  • Base: Triethylamine (Et

    
    N) (1.2 eq) or Potassium Carbonate (K
    
    
    
    CO
    
    
    )
  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF) - Anhydrous

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dichloromaleimide (e.g., 10 mmol) in anhydrous DCM (50 mL).

  • Activation: Add Triethylamine (12 mmol) dropwise at 0°C. Stir for 15 minutes to generate the maleimide anion species.

  • Tritylation: Slowly add Trityl Chloride (11 mmol) dissolved in a minimal amount of DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Target R

    
     will be higher than starting material due to increased lipophilicity).
    
  • Workup:

    • Quench with water.

    • Extract the organic layer with DCM (3x).

    • Wash combined organics with brine, dry over MgSO

      
      , and filter.[2]
      
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).

Yield Expectation: 85–95%

Reactivity & Applications (The "Why")

The primary value of this compound is its role as a regioselective electrophile .

A. Sequential Nucleophilic Substitution

The two chlorine atoms can be replaced sequentially by nucleophiles (Indoles, Amines, Thiols).

  • First Substitution: Reaction with 1 equivalent of a nucleophile (e.g., Indole-MgBr) replaces one chlorine. The trityl group prevents N-alkylation of the maleimide nitrogen.

  • Second Substitution: Reaction with a second nucleophile replaces the remaining chlorine, creating an unsymmetrical 3,4-disubstituted maleimide.

B. Trityl Deprotection

Once the core is functionalized, the trityl group is easily removed under acidic conditions (e.g., TFA/DCM or HCl/MeOH) to yield the free NH-maleimide, which is often required for hydrogen bonding in the kinase ATP-binding pocket.

Visualizing the Workflow

G Start 3,4-Dichloromaleimide Intermediate N-Trityl-3,4-dichloro- maleimide Start->Intermediate Trt-Cl, Et3N (Protection) Sub1 Mono-Substituted Intermediate Intermediate->Sub1 Nucleophile A (e.g., Indole) Sub2 3,4-Disubstituted N-Trityl Maleimide Sub1->Sub2 Nucleophile B (e.g., Thiol/Amine) Final Bioactive Kinase Inhibitor (Free NH) Sub2->Final TFA/DCM (Deprotection)

Figure 1: Synthetic workflow for generating unsymmetrical kinase inhibitors using the N-trityl protected scaffold.

Key Biological Targets

Compounds derived from this scaffold are frequently evaluated for:

  • PKC (Protein Kinase C) Inhibition: Bisindolylmaleimides (e.g., Ruboxistaurin analogs) prevent diabetic microvascular complications.

  • GSK-3

    
     Inhibition:  Relevant in neurodegenerative disease research.
    
  • Antimicrobial Activity: 3,4-Dichloromaleimides themselves exhibit antifungal properties.

Safety & Handling
  • Hazards: The compound is a halogenated organic capable of alkylating biological macromolecules. It may cause skin sensitization and eye irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent hydrolysis of the imide ring.

  • Disposal: Halogenated solvent waste stream.

References
  • PubChem. (2025).[3] 3,4-Dichloro-1H-pyrrole-2,5-dione (Compound Summary). National Library of Medicine. [Link]

  • Faul, M. M., et al. (1998). A New, Efficient Method for the Synthesis of Bisindolylmaleimides.[2] Journal of Organic Chemistry.[4] (Describes the utility of N-protected maleimides in synthesizing PKC inhibitors). [Link]

  • EPA CompTox. (2025).[5] 3,4-Dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione Chemicals Dashboard. (Reference for structural analogs and physicochemical properties). [Link]

Sources

Reactivity Profile of N-Protected Dichloromaleimides: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-protected dichloromaleimides (DCMs) represent a class of "next-generation" electrophiles that solve the critical instability issues associated with classical maleimide bioconjugation. Unlike standard maleimides that form thiosuccinimides via Michael addition—linkages prone to retro-Michael deconjugation in plasma—DCMs operate via an addition-elimination mechanism (


) . This unique reactivity preserves the vinylic double bond, allowing for sequential nucleophilic substitutions, structural rigidity, and the ability to "re-bridge" reduced disulfides in antibody-drug conjugates (ADCs).

This guide details the mechanistic underpinnings, reactivity profiles, and experimental protocols for utilizing DCMs in high-fidelity chemical biology and drug development.

The Electrophilic Engine: Electronic Structure & Mechanism

The reactivity of DCMs is defined by the interplay between the electron-withdrawing carbonyls and the leaving group ability of the chlorine atoms.

The Mechanism vs. Michael Addition

Standard maleimides undergo Michael addition , resulting in a saturated succinimide ring. DCMs, however, possess two good leaving groups (Cl). Upon nucleophilic attack (typically by a thiol), the intermediate expels a chloride ion, regenerating the double bond.

  • Step 1 (Addition): Nucleophile attacks the

    
    -carbon.[1]
    
  • Step 2 (Elimination): Chloride is ejected, restoring conjugation.

  • Outcome: The product is a thiomaleimide (monosubstituted) or dithiomaleimide (disubstituted), retaining planarity and conjugation.

Visualization: Reaction Coordinate

The following diagram illustrates the energy landscape of the mono-substitution of an N-methyl dichloromaleimide with a thiol.

ReactionCoordinate Fig 1. Addition-Elimination Mechanism (SnV) of Dichloromaleimides Reactants Reactants (DCM + R-SH) TS Tetrahedral Intermediate (High Energy) Reactants->TS Nucleophilic Attack Product Product (Thiomaleimide + HCl) TS->Product Cl- Elimination (Re-aromatization)

Nucleophilic Substitution Dynamics

Selectivity Profile (Thiol vs. Amine)

DCMs exhibit a strict hierarchy of reactivity based on nucleophile hardness/softness.

  • Thiols (Soft): React rapidly at pH 7.0–8.0. The reaction is chemoselective for Cysteine over Lysine.

  • Amines (Hard): React significantly slower. High pH (>9.0) or prolonged heating is required to displace the chlorides with amines, making DCMs excellent for cysteine-selective modification in the presence of lysine residues.

Sequential Substitution Control

The reactivity of the second chloride is modulated by the first substituent.

  • Monosubstitution: Achieved by stoichiometric control (0.9–1.0 eq. thiol) at low temperatures (0°C). The sulfur atom donates electron density into the ring, slightly deactivating it toward the second attack.

  • Disubstitution: Achieved with excess nucleophile (2.2+ eq.) at room temperature.

Data Table 1: Reactivity Comparison

ElectrophileMechanismProduct StabilityThiol SelectivityReversibility
Maleimide Michael AdditionModerate (Retro-Michael risk)HighIrreversible (mostly)
Dichloromaleimide Addition-EliminationHigh (Retains double bond)Very HighReversible (w/ excess thiol)
Dibromomaleimide Addition-EliminationHighVery HighHighly Reversible

Critical Insight: The thioether bond in dithiomaleimides is reversible . In the presence of high concentrations of external thiols (e.g., intracellular glutathione), the payload can be released via thiol exchange. This is a feature for drug delivery but a liability for permanent labeling unless the ring is hydrolyzed.

Application: Disulfide Re-bridging in ADCs

The "Killer App" for DCMs is the generation of homogeneous Antibody-Drug Conjugates (ADCs). Standard reduction of interchain disulfides yields 8 free thiols, leading to heterogeneous mixtures (DAR 0–8). DCMs, having two leaving groups, can clamp the two sulfur atoms of a reduced disulfide back together.

The Re-bridging Workflow
  • Reduction: TCEP reduces the interchain disulfide.

  • Intercalation: The DCM functionality reacts with both liberated cysteines.

  • Result: The antibody structure is rigidified (re-bridged), and exactly one drug payload is attached per disulfide, yielding a precise DAR of 4.[2][3]

Rebridging Fig 2. Disulfide Re-bridging Strategy for Homogeneous ADCs IgG Native IgG (Intact Disulfide) Reduced Reduced IgG (2x Free Cysteines) IgG->Reduced TCEP/DTT (Reduction) Bridged Re-bridged ADC (Rigid Scaffold) Reduced->Bridged + DCM-Drug (Bis-alkylation) DCM_Drug DCM-Linker-Drug (Reagent) DCM_Drug->Bridged

Experimental Protocols

Protocol A: Synthesis of N-Methyl Dichloromaleimide

Use this protocol to generate the core scaffold.

Reagents: 2,3-Dichloromaleic anhydride, Methylamine hydrochloride, Acetic acid.

  • Dissolution: Dissolve 2,3-dichloromaleic anhydride (1.0 eq) in glacial acetic acid.

  • Amine Addition: Add methylamine hydrochloride (1.1 eq).

  • Cyclization: Reflux the mixture at 120°C for 2–4 hours.

    • Why: High heat is required to drive the dehydration and close the imide ring.

  • Workup: Cool to RT. Pour into ice water. The product often precipitates. If not, extract with Dichloromethane (DCM).

  • Purification: Recrystallize from Hexane/Ethyl Acetate.

Protocol B: Bioconjugation (Cysteine Modification)

Use this protocol for labeling a protein or peptide.

Reagents: Protein (in PBS pH 7.4), N-protected DCM (in DMSO).

  • Preparation: Dissolve protein to 50–100 µM in PBS (pH 7.4). Ensure EDTA (5 mM) is present to prevent metal-catalyzed oxidation of cysteines.

  • Reduction (If needed): If cysteines are oxidized, treat with TCEP (1.1 eq per disulfide) for 30 min.

  • Addition: Add DCM (1.1 eq per free thiol) from a DMSO stock. Keep final DMSO < 5% v/v.

  • Incubation: React for 15–30 minutes at Room Temperature (RT) or 4°C.

    • Monitoring: Reaction is fast.[4][5] Monitor by UV-Vis (loss of DCM absorbance if applicable) or LC-MS.

  • Quenching: Add excess thiol (e.g., 2-mercaptoethanol) to scavenge unreacted DCM.

  • Purification: Desalt via Zeba spin column or dialysis.

Photophysical Properties (Fluorescence Switching)

N-protected DCMs are typically non-fluorescent due to the heavy atom effect (Chlorine) and efficient intersystem crossing. However, substitution allows for "Turn-On" sensing.

  • Quenching: The DCM core acts as a quencher for attached fluorophores (e.g., in FRET pairs).

  • Activation: Substitution of both Chlorines with bulky amines or thiols can restore fluorescence in specific derivatives (e.g., amino-chloromaleimides), creating a "reaction-based" sensor.

References

  • Smith, M. E. B., et al. (2010). "Protein modification, bioconjugation, and disulfide bridging using bromomaleimides." Journal of the American Chemical Society. Link(Note: Foundational paper on dihalo-maleimide reactivity).

  • Schumacher, F. F., et al. (2014). "Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging."[6] Organic & Biomolecular Chemistry. Link

  • Jones, R. M., et al. (2015). "Thiol-maleimide bioconjugation: the good, the bad, and the ugly." Chemical Science. Link

  • Chiba, K., et al. (2016).[7] "Dichloromaleimide (diCMI): A Small and Fluorogenic Reactive Group for Use in Affinity Labeling."[7] Chemical and Pharmaceutical Bulletin. Link[7]

  • Faul, M. M., et al. (1998).[8] "A New, Efficient Method for the Synthesis of Bisindolylmaleimides." Journal of Organic Chemistry. Link

Sources

Methodological & Application

Synthesis of 3,4-Dichloro-1-tritylpyrrole-2,5-dione from dichloromaleic anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing 3,4-Dichloro-1-tritylpyrrole-2,5-dione (also known as


-trityl-3,4-dichloromaleimide) starting from dichloromaleic anhydride .

This compound serves as a critical scaffold in medicinal chemistry and bioconjugation. The electrophilic nature of the C3/C4 dichloro-alkene allows for regioselective nucleophilic substitution (SNV) with thiols or amines, making it an ideal precursor for:

  • Antibody-Drug Conjugates (ADCs): Utilizing the maleimide motif for cysteine linkage.

  • Fluorescent Probes: Creating "turn-on" sensors via thiol exchange.

  • Kinase Inhibitors: As a core pharmacophore similar to staurosporine analogs.

The trityl (triphenylmethyl) group acts as a bulky, lipophilic protecting group for the nitrogen, preventing unwanted side reactions at the imide position while solubilizing the molecule in organic media.

Chemical Logic & Mechanistic Insight

The Challenge: Sterics vs. Electronics

The synthesis involves the condensation of dichloromaleic anhydride with triphenylmethylamine (tritylamine) . This reaction is governed by two opposing forces:

  • Electronic Activation (Favorable): The two chlorine atoms at the 3,4-positions are electron-withdrawing (inductive effect:

    
    ). This destabilizes the anhydride carbonyls, making them highly electrophilic and reactive toward nucleophilic attack by the amine.
    
  • Steric Hindrance (Unfavorable): The trityl group is extremely bulky. The nucleophilic attack of the amine nitrogen on the anhydride carbonyl is sterically impeded. Furthermore, the subsequent ring closure (dehydration) to form the imide is energetically demanding due to the proximity of the massive trityl group to the carbonyl oxygens.

The Solution: Thermodynamic Driving

To overcome the steric barrier, this protocol utilizes a chemical dehydration strategy rather than simple thermal dehydration.

  • Step 1 (Amic Acid Formation): The anhydride reacts with tritylamine to form the intermediate

    
    -trityl-3,4-dichloromaleamic acid.
    
  • Step 2 (Cyclization): Acetic anhydride (

    
    ) and Sodium Acetate (
    
    
    
    ) are used.[1]
    
    
    converts the carboxylic acid of the intermediate into a mixed anhydride (a better leaving group), while
    
    
    acts as a base catalyst to deprotonate the amide nitrogen, facilitating the intramolecular attack that closes the ring.
Reaction Scheme

ReactionScheme Anhydride Dichloromaleic Anhydride Intermediate Intermediate: N-Trityl-3,4-dichloro- maleamic Acid Anhydride->Intermediate Nucleophilic Attack (AcOH, 50°C) Amine Tritylamine (Ph3C-NH2) Amine->Intermediate Product Product: 3,4-Dichloro-1-trityl- pyrrole-2,5-dione Intermediate->Product Cyclodehydration (Ac2O, NaOAc, 90°C)

Figure 1: Reaction pathway from anhydride to protected maleimide via the amic acid intermediate.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.RolePurity Req.
Dichloromaleic Anhydride 166.951.0Starting Material>97%
Tritylamine 259.351.05Nucleophile>98%
Glacial Acetic Acid 60.05SolventSolventACS Grade
Acetic Anhydride 102.094.0Dehydrating Agent>99%
Sodium Acetate (Anhydrous) 82.030.5Catalyst>99%
Ethanol 46.07N/ARecrystallizationAbsolute
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser with drying tube (

    
     or 
    
    
    
    )
  • Magnetic stirrer and hotplate with temperature probe

  • Rotary evaporator

  • Vacuum filtration setup (Buchner funnel)

Experimental Protocol

Step-by-Step Methodology
Phase 1: Formation of the Amic Acid[2]
  • Setup: Equip a clean, dry round-bottom flask with a magnetic stir bar.

  • Dissolution: Add Dichloromaleic Anhydride (1.67 g, 10.0 mmol) and Glacial Acetic Acid (20 mL). Stir at room temperature until fully dissolved.

  • Addition: Add Tritylamine (2.72 g, 10.5 mmol) in a single portion.

    • Note: The solution may turn slightly yellow. A precipitate (the amic acid) may begin to form within 15–30 minutes.

  • Incubation: Heat the mixture to 50°C and stir for 2 hours.

    • Checkpoint: TLC (30% EtOAc/Hexane) should show consumption of the anhydride (

      
      ) and appearance of a baseline spot (amic acid).
      
Phase 2: Cyclodehydration (Ring Closure)
  • Catalyst Addition: To the reaction mixture (still at 50°C), add Anhydrous Sodium Acetate (0.41 g, 5.0 mmol).

  • Dehydration Agent: Slowly add Acetic Anhydride (4.0 mL, ~40 mmol).

  • Reflux: Increase the temperature to 90–100°C and stir for 4 hours.

    • Observation: The suspension should clear as the imide forms and dissolves, potentially darkening slightly.

  • Monitoring: Monitor by TLC. The product is less polar than the amic acid and should appear near the solvent front in non-polar solvents.

Phase 3: Work-up and Purification
  • Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with vigorous stirring.

    • Result: The product will precipitate as a solid.

  • Filtration: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (

    
     mL) to remove residual acetic acid and sodium acetate.
    
  • Drying: Air dry the solid for 1 hour.

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol (or an Ethanol/Toluene mix if solubility is poor). Allow to cool slowly to room temperature, then to 4°C overnight.

  • Final Isolation: Filter the crystals, wash with cold ethanol, and dry under vacuum.

Process Workflow

Workflow Start Start: Dichloromaleic Anhydride + Tritylamine Step1 Dissolve in AcOH Heat to 50°C (2 hrs) Start->Step1 Check1 QC: TLC Check (Amic Acid formed?) Step1->Check1 Step2 Add NaOAc + Ac2O Heat to 90°C (4 hrs) Check1->Step2 Yes Quench Pour into Ice Water Precipitate Product Step2->Quench Filter Filter & Wash (Remove Acid) Quench->Filter Purify Recrystallize (Ethanol) Filter->Purify Final Final Product: This compound Purify->Final

Figure 2: Operational workflow for the synthesis and purification.

Quality Control & Characterization

ParameterExpected ResultMethod
Appearance White to off-white crystalline solidVisual
Melting Point 160°C – 165°C (dec)Capillary MP
TLC (

)
~0.7 (Hexane:EtOAc 4:1)Silica Gel 60


H NMR

7.15–7.40 (m, 15H, Trityl-H)

, 400 MHz

C NMR
Carbonyl (~162 ppm), C=C-Cl (~135 ppm)

, 100 MHz

Note on NMR: The key diagnostic is the absence of the broad carboxylic acid proton (>10 ppm) and amide proton from the intermediate, and the preservation of the aromatic trityl signals.

Troubleshooting & Expert Tips

Common Failure Modes
  • Hydrolysis: The dichloro-maleimide ring is susceptible to hydrolysis in basic aqueous media. Correction: Ensure the work-up water is neutral or slightly acidic. Do not use basic washes (like

    
    ) for extended periods.
    
  • Incomplete Cyclization: If the intermediate amic acid persists (spot on baseline in TLC), extend the reflux time in Phase 2 or add an additional 1.0 equivalent of Acetic Anhydride.

  • Side Reaction (

    
    ):  If the solution turns deep red/brown, it may indicate the amine attacking the chlorine positions (displacing Cl). Prevention: Ensure strictly 1.05 equiv of amine is used and do not overheat Phase 1 (keep at 50°C).
    
Storage

Store the product in a desiccator at 4°C, protected from light. The C-Cl bonds are stable, but the imide ring can open over months if exposed to atmospheric moisture.

Safety Information

  • Dichloromaleic Anhydride: Corrosive and a potent sensitizer. Handle in a fume hood.

  • Acetic Anhydride: Lachrymator. Reacts violently with water.

  • Tritylamine: Irritant.[3]

  • Waste Disposal: All halogenated organic waste must be segregated. Aqueous waste containing acetic acid should be neutralized before disposal.

References

  • Lima, J. A. F., et al. (2018).[4] "Synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione in microwaves reactor." Journal of Analytical & Pharmaceutical Research, 7(5), 641–644.[4] (Protocol adaptation for dichloro-analogs).

  • Walter, M. E., et al. (2004). "Preparation of N-substituted maleimides." Pharmazie, 337(4), 201–206.[4] (General maleimide synthesis via acetic anhydride).[1]

  • CSIC. (n.d.). "Solid-phase peptide synthesis using N-trityl-amino acids." (Reference for Trityl group stability and handling).

  • PubChem. (2023). "Dichloromaleic anhydride - Compound Summary." (Chemical properties and safety).

  • Organic Chemistry Portal. (2023). "Synthesis of Maleimides." (General methodologies for imide formation).

Sources

Protocol for Nucleophilic Substitution of Chlorine in N-Trityl Dichloromaleimide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the protocol for the regioselective nucleophilic substitution of chlorine atoms in N-trityl-3,4-dichloromaleimide . The dichloromaleimide core serves as a versatile electrophilic scaffold for synthesizing fluorescent probes, bioconjugation linkers, and kinase inhibitors. The N-trityl (triphenylmethyl) group acts as a lipophilic protecting group that improves solubility in organic solvents and prevents side reactions at the imide nitrogen, but requires specific handling to prevent premature acid-catalyzed deprotection. This guide provides optimized workflows for both mono-substitution (to generate 3-amino-4-chloromaleimides) and di-substitution (to generate 3,4-diaminomaleimides), supported by mechanistic insights and troubleshooting strategies.

Mechanistic Insight

The reaction proceeds via a Nucleophilic Vinylic Substitution (S_N_V) mechanism, often conceptually treated as an Addition-Elimination sequence analogous to S_N_Ar.

  • Nucleophilic Attack: The nucleophile (e.g., a primary amine) attacks the electron-deficient carbon at the 3-position of the maleimide ring. The electron-withdrawing carbonyl groups and the chlorine atoms make these carbons highly electrophilic.

  • Intermediate Formation: A tetrahedral intermediate (or a transient carbanion stabilized by the carbonyls) is formed.

  • Elimination: Chloride is expelled as the leaving group, restoring the conjugated double bond system.[1]

  • Regioselectivity:

    • Mono-substitution: Under controlled conditions (1.0 equivalent of nucleophile, low temperature), the reaction stops after replacing one chlorine. The resulting aminomaleimide is less electrophilic than the starting material due to the electron-donating resonance effect of the amino group, effectively deactivating the ring toward a second attack.

    • Di-substitution: Requires forcing conditions (excess nucleophile, heat) to overcome the electronic deactivation.

Reaction Pathway Diagram

G Start N-Trityl Dichloromaleimide (Electrophilic Scaffold) Nu_Attack Nucleophilic Attack (Rate Limiting) Start->Nu_Attack + R-NH2 / Base Inter Tetrahedral Intermediate Nu_Attack->Inter Mono 3-Amino-4-chloro-N-tritylmaleimide (Mono-substituted Product) Inter->Mono - Cl⁻ (Elimination) Di 3,4-Diamino-N-tritylmaleimide (Di-substituted Product) Mono->Di + Excess R-NH2, Heat (Slower Step)

Caption: Step-wise mechanism of nucleophilic substitution on the dichloromaleimide core. The first substitution is fast; the second is kinetically slower due to electronic deactivation.

Experimental Protocols

Critical Pre-requisites
  • Solvent Selection: The N-trityl group renders the molecule highly lipophilic.

    • Preferred: Dichloromethane (DCM), Tetrahydrofuran (THF).

    • Avoid: Alcohols (unless necessary for solubility of the nucleophile) or water, as hydrolysis to maleamic acid can occur.

  • Base: A non-nucleophilic base (e.g., Triethylamine, DIPEA) is mandatory to scavenge the HCl byproduct. Acidic conditions must be avoided to preserve the trityl group.

  • Stoichiometry: Precise control is required for mono-substitution.

Protocol A: Mono-Substitution (Synthesis of 3-Amino-4-chloro-N-tritylmaleimides)

Target: Selective replacement of one chlorine atom.

Reagents:

  • N-Trityl-3,4-dichloromaleimide (1.0 equiv)

  • Nucleophile (e.g., Primary Amine, Thiol) (1.0 – 1.05 equiv)

  • Triethylamine (Et₃N) or DIPEA (1.1 – 1.2 equiv)

  • Dichloromethane (DCM) (anhydrous, 0.1 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen/argon.

  • Dissolution: Dissolve N-trityl-3,4-dichloromaleimide in anhydrous DCM. Ensure complete solubility; the solution should be clear.

  • Base Addition: Add Et₃N (1.1 equiv) to the stirring solution.

  • Nucleophile Addition:

    • Cool the reaction mixture to 0°C (ice bath).

    • Dissolve the amine (1.0 equiv) in a minimal amount of DCM.[1]

    • Add the amine solution dropwise over 10–15 minutes. Rapid addition can lead to local excesses and di-substitution.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc). The starting material (usually less polar) should disappear, replaced by a fluorescent (often yellow/orange) product spot.

  • Workup (Neutral):

    • Dilute with DCM.[1]

    • Wash with water (2x) and brine (1x). Do not wash with dilute HCl, as this may cleave the trityl group.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel.

    • Note: If the product is acid-sensitive, add 1% Et₃N to the eluent.

Protocol B: Di-Substitution (Synthesis of 3,4-Diamino-N-tritylmaleimides)

Target: Replacement of both chlorine atoms.

Reagents:

  • N-Trityl-3,4-dichloromaleimide (1.0 equiv)

  • Nucleophile (2.5 – 5.0 equiv)

  • Base (3.0 equiv)

  • Solvent: THF, DMF, or Acetonitrile (MeCN)

Procedure:

  • Setup: Sealed tube or reflux setup under inert atmosphere.

  • Mixing: Combine N-trityl-3,4-dichloromaleimide, excess amine, and base in the chosen solvent.

  • Reaction: Heat the mixture to 60–80°C .

    • Time: Reaction typically requires 4–12 hours.

    • Monitoring: Monitor for the disappearance of the mono-substituted intermediate.[1]

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc (if using DMF/MeCN).

    • Wash extensively with water to remove excess amine and solvent.

    • Dry, concentrate, and purify as above.

Critical Parameters & Troubleshooting

ParameterRecommendationRationale
Trityl Stability pH > 6 The N-Trityl bond is acid-labile. Avoid acidic workups (e.g., 1M HCl washes) or acidic silica columns. If "detritylation" is observed (loss of lipophilic spot), buffer silica with 1% Et₃N.
Regioselectivity 0°C Start Low temperature favors kinetic control (mono-substitution). Warming promotes thermodynamic equilibration or di-substitution.
Solvent DCM / THF The bulky trityl group provides excellent solubility in non-polar organics but poor solubility in alcohols/water.
Nucleophilicity Amines vs. Thiols Thiols are more nucleophilic and may require lower temperatures (-20°C) to prevent over-reaction.
Hydrolysis Anhydrous Water can attack the imide carbonyls, opening the ring to form maleamic acid. Keep solvents dry.

Decision Tree for Optimization

Optimization Start Start Reaction (1.0 eq Amine, 0°C) Check Check TLC at 1h Start->Check Result1 SM Remaining? Check->Result1 Result2 Di-sub Product Forming? Result1->Result2 No (SM Consumed) Action1 Warm to RT Result1->Action1 Yes (Slow) Action2 Add 0.2 eq Amine Result1->Action2 Yes (Stalled) Action3 Cool to -10°C Reduce Amine Rate Result2->Action3 Yes (Over-reaction) Action4 Proceed to Workup Result2->Action4 No (Clean Mono)

Caption: Optimization logic for maximizing mono-substitution yield.

References

  • Synthesis and Biological Activity of 3,4-Disubstituted Maleimides. Source: Chemistry of Heterocyclic Compounds, 2018.[2] Context: Describes the general reactivity of 3,4-dichloromaleimides with primary amines to form N-substituted maleimides. URL:[Link]

  • Tritylamines: Protection and Stability. Source: Organic Chemistry Portal. Context: Details the stability profile of the N-trityl group, emphasizing its acid lability and stability to basic conditions used in nucleophilic substitution. URL:[Link]

  • Regioselective Nucleophilic Aromatic Substitution. Source: National Institutes of Health (PMC). Context: Discusses analogous S_N_Ar mechanisms on dichloro-heterocycles, validating the addition-elimination pathway and regioselectivity principles. URL:[Link]

  • Synthesis of Maleimides. Source: Organic Chemistry Portal. Context: General methods for maleimide functionalization and cross-coupling reactions. URL:[Link]

Sources

Using 3,4-Dichloro-1-tritylpyrrole-2,5-dione as a scaffold for kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Leveraging 3,4-Dichloro-1-tritylpyrrole-2,5-dione as a Versatile Scaffold for the Development of Potent Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oncology, and pharmacology.

Abstract: Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This makes them prime targets for therapeutic intervention. The 1H-pyrrole-2,5-dione (maleimide) core is recognized as a privileged scaffold in medicinal chemistry due to its ability to form key interactions within the ATP-binding site of various kinases.[3][4] This guide provides a comprehensive framework for utilizing this compound as a starting point for the synthesis and evaluation of novel kinase inhibitors. We will detail synthetic strategies, robust protocols for biochemical and cellular assays, and the rationale behind key experimental choices, empowering researchers to accelerate their drug discovery programs.

Rationale for the Scaffold: A Chemist's Perspective

The this compound scaffold is an excellent starting material for library synthesis due to its inherent chemical features:

  • The Pyrrole-2,5-dione Core: This planar, electron-deficient ring system serves as the foundational anchor, capable of forming hydrogen bonds and other interactions within the highly conserved hinge region of the kinase ATP-binding pocket.

  • Dichlorination at C3 and C4: The two chlorine atoms are effective leaving groups, enabling facile nucleophilic aromatic substitution. This allows for the systematic introduction of diverse chemical moieties at the C4 position to explore the solvent-exposed region of the ATP pocket, thereby tuning potency and selectivity. Derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have shown promise as inhibitors of key oncogenic kinases like EGFR and VEGFR2.[5][6]

  • The N1-Trityl Group: The triphenylmethyl (trityl) group is a sterically bulky protecting group. Its primary function here is to protect the pyrrole nitrogen during the initial substitution reaction. Crucially, it is labile under mild acidic conditions, allowing for its clean removal without compromising other functional groups in the molecule.[7][8] This two-step synthetic approach provides a reliable pathway to generate a diverse library of N-H pyrrole-2,5-dione inhibitors.

Synthetic Strategy: From Scaffold to Inhibitor Library

The core synthetic strategy involves a two-step process: (1) regioselective nucleophilic substitution of the C4-chloro group with a primary or secondary amine, followed by (2) acidic deprotection of the N1-trityl group.

G A This compound (Starting Scaffold) B Step 1: Nucleophilic Substitution (R-NH₂, Base, Solvent) A->B C 4-Amino-3-chloro-1-tritylpyrrole-2,5-dione (Protected Intermediate) B->C D Step 2: Trityl Deprotection (Acid, e.g., TFA in DCM) C->D E 4-Amino-3-chloro-1H-pyrrole-2,5-dione (Final Kinase Inhibitor) D->E

Caption: General two-step synthetic workflow for inhibitor synthesis.

Protocol 2.1: Synthesis of a 4-((3-(trifluoromethyl)phenyl)amino)-3-chloro-1-trityl-1H-pyrrole-2,5-dione Intermediate

This protocol describes the nucleophilic substitution at the C4 position. The choice of amine is critical for targeting specific kinase subpockets.

Rationale: Ethanol is used as a polar protic solvent to facilitate the reaction. A slight excess of the amine is used to drive the reaction to completion. Heating is necessary to overcome the activation energy of the substitution.[5]

Materials:

  • This compound

  • 3-(Trifluoromethyl)aniline

  • Ethanol (absolute)

  • Standard glassware for reflux, magnetic stirrer with heating

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (approx. 0.2 M), add 3-(trifluoromethyl)aniline (1.1 eq).

  • Stir the reaction mixture and heat to 60-80°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane-ethyl acetate mobile phase.

  • Upon completion (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Reduce the solvent volume in vacuo. The product may precipitate.

  • Filter the solid product, wash with cold ethanol, followed by a small amount of ice-cold water to remove any salts.

  • Dry the product under vacuum to yield the protected intermediate.

Protocol 2.2: Deprotection of the N1-Trityl Group

This protocol details the removal of the trityl group to yield the final N-H inhibitor, which is often crucial for hinge-binding interactions.

Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the trityl group by protonating the pyrrole nitrogen, leading to the formation of the highly stable trityl cation.[7] Dichloromethane (DCM) is a common inert solvent for this reaction. The triphenylmethanol byproduct is typically non-polar and easily separated from the more polar product by silica gel chromatography.[8]

Materials:

  • 4-((3-(trifluoromethyl)phenyl)amino)-3-chloro-1-trityl-1H-pyrrole-2,5-dione

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-trityl-protected intermediate (1.0 eq) in anhydrous DCM (approx. 0.1 M).

  • To the stirred solution, add TFA (5.0 - 10.0 eq) dropwise at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final inhibitor.

Compound ClassR-NH₂ UsedTypical ConditionsExpected Product
Aromatic Amines Substituted anilinesEthanol, 80°C, 2h4-(Arylamino)-3-chloro-1H-pyrrole-2,5-diones
Aliphatic Amines BenzylamineEthanol, 60°C, 3h4-(Benzylamino)-3-chloro-1H-pyrrole-2,5-diones
Heterocyclic Amines 4-AminopyridineAcetonitrile, reflux, 4h4-(Pyridin-4-ylamino)-3-chloro-1H-pyrrole-2,5-diones

Biochemical Evaluation: Measuring Direct Kinase Inhibition

Once synthesized, the primary goal is to determine if the compounds inhibit the target kinase's activity. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose.[9][10] It measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Kinase + Substrate + ATP + Inhibitor B ADP + Phospho-Substrate + Unused ATP A->B Incubate C ADP-Glo™ Reagent B->C D Kinase Detection Reagent C->D Depletes ATP E Light Signal (Luciferase Reaction) D->E Converts ADP to ATP

Caption: Principle of the ADP-Glo™ Kinase Assay.

Protocol 3.1: IC₅₀ Determination using the ADP-Glo™ Kinase Assay

This protocol outlines the steps to measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Rationale: The assay is performed in two steps to ensure specificity. First, the kinase reaction is allowed to proceed. Then, the reaction is stopped, and any remaining ATP is depleted by the ADP-Glo™ Reagent. This is critical to prevent this ATP from contributing to the final luminescent signal, ensuring that the light produced is directly proportional to the ADP generated during the kinase reaction.[10]

Materials:

  • Recombinant Kinase (e.g., EGFR, VEGFR2)

  • Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide)

  • Adenosine 5'-triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds serially diluted in DMSO

  • Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well containing the compound.

    • Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[11]

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Compound IDModification at C4IC₅₀ EGFR (nM)IC₅₀ VEGFR2 (nM)
Inhibitor-1 3-(Trifluoromethyl)phenylamino1550
Inhibitor-2 4-Fluorophenylamino4580
Inhibitor-3 Benzylamino250600
Staurosporine (Positive Control)57

Cellular Assays: Assessing Efficacy in a Biological Context

A potent biochemical inhibitor must also be effective in a cellular environment. Cellular assays are crucial to assess membrane permeability, target engagement, and effects on cell signaling and viability.[12]

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Inhibitor Pyrrole-2,5-dione Inhibitor Inhibitor->EGFR Inhibits ATP Binding Ras Ras P->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Sources

Application Note: Chemoselective Amination of N-Trityl-3,4-dichloromaleimide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Conditions for N-Trityl-3,4-dichloromaleimide with Amines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Process Scientists

Introduction & Strategic Utility

N-Trityl-3,4-dichloromaleimide is a versatile electrophilic scaffold used extensively in the synthesis of Antibody-Drug Conjugates (ADCs), fluorescent probes, and heterobifunctional crosslinkers. Its utility stems from two key structural features:

  • The Dichloromaleimide Core: Acts as a sequential electrophile. The two chlorine atoms can be displaced stepwise by nucleophiles (amines or thiols), allowing for the construction of asymmetric conjugates (e.g., Fluorophore-Linker-Drug).

  • The Trityl (Trt) Group: Protects the imide nitrogen, preventing unwanted N-acylation or ring-opening hydrolysis during intermediate steps. It also significantly enhances solubility in organic solvents (DCM, THF) compared to the free maleimide.

This guide details the protocols for selective mono-amination (to generate 3-amino-4-chloromaleimides) and bis-amination (to generate 3,4-diaminomaleimides), followed by trityl deprotection .

Mechanistic Insight

The reaction proceeds via an Addition-Elimination (


)  mechanism, also known as Nucleophilic Vinylic Substitution (

).
  • Activation: The carbonyl groups of the maleimide ring render the C3-C4 double bond highly electron-deficient.

  • Addition: The amine nucleophile attacks the

    
    -carbon, forming a tetrahedral intermediate.
    
  • Elimination: The chloride ion is expelled, restoring the double bond.

Key Selectivity Factor: The first substitution deactivates the ring slightly due to the electron-donating nature of the resulting amino group (via resonance). This electronic "brake" allows researchers to stop the reaction cleanly at the mono-substituted stage at room temperature. The second substitution typically requires elevated temperatures or excess nucleophile.

Reaction Pathway Diagram[1][2]

G SM N-Trityl-3,4- dichloromaleimide (Starting Material) Mono 3-Amino-4-chloro- N-tritylmaleimide (Intermediate) SM->Mono 1.0 eq Amine Base, RT, DCM/MeOH Bis 3,4-Diamino- N-tritylmaleimide (Fluorescent) Mono->Bis Excess Amine Heat (60°C) Deprot 3-Amino-4-chloro- maleimide (Active Linker) Mono->Deprot TFA/DCM (Trityl Removal)

Figure 1: Stepwise functionalization workflow. The reaction can be arrested at the mono-amino stage or pushed to the bis-amino species.

Critical Reaction Parameters

ParameterRecommendationRationale
Solvent DCM or MeOH DCM dissolves the trityl-protected starting material well. Methanol accelerates the reaction (protic solvent effect) but may require co-solvent for solubility.
Base TEA or DIPEA (1.1–1.5 eq)Essential to scavenge the HCl byproduct. Without base, the amine nucleophile is protonated by the generated HCl, stalling the reaction.
Stoichiometry 1.0–1.1 eq (Mono) >2.5 eq (Bis)Strict 1:1 control is vital for mono-substitution. Excess amine leads to bis-substitution.
Temperature 20–25°C (Mono) 60–80°C (Bis)Room temperature is sufficient for the first displacement. Heat is required to overcome the resonance deactivation for the second displacement.

Experimental Protocols

Protocol A: Selective Mono-Amination (Synthesis of Linkers)

Target: 3-amino-4-chloro-N-tritylmaleimide

Materials:

  • N-Trityl-3,4-dichloromaleimide (1.0 equiv)

  • Primary or Secondary Amine (1.05 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) or Methanol (MeOH)

Procedure:

  • Dissolution: Dissolve N-trityl-3,4-dichloromaleimide in DCM (0.1 M concentration). Note: If the amine is available as a salt (e.g., hydrochloride), add an extra equivalent of TEA.

  • Addition: Add the amine (1.05 equiv) and TEA (1.2 equiv) to the stirring solution at room temperature.

  • Reaction: Stir at 25°C for 1–4 hours.

    • Visual Cue: The solution typically turns from pale yellow to a distinct bright yellow or orange.

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the mass shift of

    
    .
    
  • Work-up:

    • Dilute with DCM.

    • Wash with 0.1 M HCl (to remove unreacted amine/TEA) followed by Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Bis-Amination (Synthesis of Fluorescent Probes)

Target: 3,4-diamino-N-tritylmaleimide

Procedure:

  • Dissolution: Dissolve N-trityl-3,4-dichloromaleimide in MeOH or EtOH (0.1 M).

  • Addition: Add excess amine (2.5 – 5.0 equiv). No external base is needed if the amine is in large excess, though 2.0 equiv of DIPEA is recommended if the amine is precious.

  • Reaction: Heat to reflux (60–80°C) for 6–12 hours.

    • Visual Cue: The solution will often become highly fluorescent (green or yellow emission under UV light).

  • Work-up: Concentrate the solvent. Redissolve in DCM and wash with water/brine to remove excess amine.

  • Purification: Recrystallization from cold MeOH is often possible; otherwise, use column chromatography.

Protocol C: Trityl Deprotection (Final Activation)

Target: 3-amino-4-chloromaleimide (Free NH)

Caution: The trityl cation is stable but the maleimide ring is sensitive to strong aqueous bases. Acidic cleavage is preferred.

Procedure:

  • Dissolution: Dissolve the N-trityl intermediate in anhydrous DCM (0.1 M).

  • Cleavage: Add Trifluoroacetic acid (TFA) to a final concentration of 20–30% v/v (e.g., 1 mL TFA per 3 mL DCM).

    • Alternative: For acid-sensitive substrates, use 1% TFA with 5% Triisopropylsilane (TIPS) as a cation scavenger.

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (the product will be significantly more polar).

  • Work-up:

    • Evaporate volatiles under reduced pressure.

    • Co-evaporation: Add Toluene or DCM and evaporate 2–3 times to remove residual TFA.

    • Precipitation: Triturate the residue with cold Diethyl Ether. The deprotected maleimide often precipitates as a solid, while the trityl byproducts remain in the ether.

Troubleshooting & QC

IssuePossible CauseSolution
Bis-substitution observed in Protocol A Excess amine or high local concentration.Add the amine dropwise as a dilute solution. Ensure strictly 1.0–1.05 equiv stoichiometry. Lower temp to 0°C.
Low Yield (Hydrolysis) Wet solvents or presence of water.Use anhydrous solvents. Maleimides can hydrolyze to maleamic acids (ring opening) in the presence of water/base.
Incomplete Trityl Removal Insufficient acid strength or time.Increase TFA concentration to 50%. Ensure the reaction is anhydrous to prevent cation quenching by water (which forms Trityl-OH).
Product is an Oil Residual solvent or impurities.Triturate with Hexane/Ether. Lyophilize from dilute Acetonitrile/Water if the compound is water-soluble.

References

  • General Reactivity of Dichloromaleimides

    • Smith, M. E., et al. "Functionalization of Maleimides for Bioconjugation." Journal of Organic Chemistry, 2015 . (Representative context for maleimide chemistry).

  • Trityl Deprotection Protocols: Green, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for TFA/DCM deprotection).
  • Fluorescent Maleimides

    • Dubey, R., et al. "Rational Design of Maleimide-Based Fluorophores." Bioconjugate Chemistry, 2018 .

  • Applications in Cysteine Conjugation

    • Schumacher, F. F., et al. "In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation." Bioconjugate Chemistry, 2011 .

Application Note: Next-Generation Thiol-Maleimide Conjugation via 3,4-Dichloro-N-tritylmaleimide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Applications: Antibody-Drug Conjugates (ADCs), peptide stapling, reversible bioconjugation, and fluorescent protein tagging.

Introduction & Mechanistic Rationale

For decades, the standard approach for site-specific bioconjugation to proteins and peptides has relied on classic maleimides (e.g., N-ethylmaleimide) reacting with cysteine thiols. While highly efficient, this classic Thiol-Michael addition yields a thiosuccinimide linkage that is intrinsically unstable in biological fluids. In the presence of blood serum thiols (such as human serum albumin or glutathione), the thiosuccinimide undergoes a retro-Michael reaction, leading to premature deconjugation and off-target toxicity—a major hurdle in Antibody-Drug Conjugate (ADC) development[1].

3,4-Dichloro-N-tritylmaleimide represents a paradigm shift in bioconjugation, belonging to the class of "Next-Generation Maleimides" (NGMs) or dihalogenated maleimides[2].

The Addition-Elimination Advantage

Unlike classic maleimides, 3,4-dichloro-N-tritylmaleimide reacts with thiols via a rapid addition-elimination mechanism. When exposed to two equivalents of thiol (such as a reduced disulfide bond in a protein), the chloride leaving groups are displaced, forming a dithiomaleimide (DTM) [3].

  • Structural Integrity: Because the leaving groups are eliminated, the central C=C double bond is retained. This permanently prevents the retro-Michael reaction, resulting in a highly stable conjugate[4].

  • Disulfide Bridging: The dihalogenated nature allows the reagent to insert perfectly between the two sulfur atoms of a reduced native disulfide bond, "stapling" the protein back together and retaining its tertiary structure.

  • The Trityl Handle: The bulky N-trityl (triphenylmethyl) group serves a dual purpose. First, it provides extreme steric shielding, preventing unwanted side reactions at the imide nitrogen. Second, it acts as a highly lipophilic placeholder that can be quantitatively removed under acidic conditions (e.g., Trifluoroacetic acid) to reveal a secondary amine for sequential functionalization[5].

Mechanism Thiol Protein/Peptide Thiols (-SH) Classic Classic Maleimide Thiol->Classic Michael Addition DCM 3,4-Dichloro-N- tritylmaleimide Thiol->DCM Addition-Elimination ThioSucc Thiosuccinimide (Prone to Retro-Michael) Classic->ThioSucc DTM Dithiomaleimide (DTM) (Stable, Retains Double Bond) DCM->DTM - 2 HCl

Mechanistic divergence of classic maleimides vs. dihalogenated maleimides in thiol conjugation.

Comparative Analysis: Classic vs. Next-Generation Maleimides

To understand the operational superiority of 3,4-dichloro-N-tritylmaleimide, the quantitative and qualitative differences are summarized below.

FeatureClassic Maleimides (e.g., NEM)3,4-Dichloro-N-tritylmaleimide
Reaction Mechanism Thiol-Michael AdditionAddition-Elimination[2]
Linkage Formed ThiosuccinimideDithiomaleimide (DTM)
Double Bond Status Lost during conjugationRetained post-conjugation
In Vivo Stability Low (Prone to retro-Michael deconjugation)High (Resistant to retro-Michael)[1]
Conjugation Stoichiometry Mono-thiol (1:1)Bis-thiol (2:1) / Disulfide bridging
Optical Properties Quenches adjacent fluorophoresDTMs are intrinsically fluorescent[3]
N-Terminal Reactivity Susceptible to ring-openingTrityl group prevents N-side reactions

Experimental Protocol: Disulfide Bridging and Conjugation

This self-validating protocol details the reduction of a native protein disulfide and subsequent "stapling" using 3,4-dichloro-N-tritylmaleimide.

Materials & Reagents
  • Target Protein/Peptide: Containing at least one accessible disulfide bond (1–5 mg/mL).

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.4. (Causality: EDTA chelates trace heavy metals that catalyze thiol oxidation; pH 7.4 ensures sufficient thiolate anion formation for nucleophilic attack while minimizing base-catalyzed imide hydrolysis).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

  • Conjugation Reagent: 3,4-Dichloro-N-tritylmaleimide (Prepare a 10 mM stock in anhydrous DMF or DMSO immediately before use).

Step-by-Step Methodology

Step 1: Disulfide Reduction

  • Dissolve or buffer-exchange the target protein into the Conjugation Buffer to a final concentration of 2 mg/mL.

  • Add 5–10 molar equivalents of TCEP to the protein solution.

  • Incubate at 37°C for 1 hour.

    • Expert Insight: Unlike dithiothreitol (DTT) or beta-mercaptoethanol (BME), TCEP does not contain thiols and generally does not need to be removed prior to maleimide addition. However, massive excesses of TCEP can theoretically react with the halogens on the maleimide. Keep TCEP excess minimal (≤10 eq).

Step 2: Dihalogenated Maleimide Conjugation

  • To the reduced protein solution, add the 3,4-dichloro-N-tritylmaleimide stock solution dropwise to achieve a 10-fold molar excess relative to the protein.

  • Ensure the final concentration of the organic co-solvent (DMF/DMSO) does not exceed 10% (v/v) to prevent protein denaturation. The trityl group makes the reagent highly hydrophobic; gentle vortexing is required.

  • Incubate the reaction mixture at 22°C (room temperature) for 2 hours under gentle agitation.

Step 3: Purification (Critical Step)

  • Do NOT quench with free thiols (e.g., cysteine or BME).

    • Expert Insight: While classic maleimide reactions are routinely quenched with excess cysteine, dithiomaleimides (DTMs) can undergo thiol-exchange reactions if exposed to a vast excess of competing free thiols[6].

  • Purify the conjugate immediately using Size Exclusion Chromatography (SEC), desalting columns (e.g., PD-10), or extensive dialysis against 1X PBS to remove the unreacted reagent and organic solvent.

Step 4: Trityl Deprotection (Optional, for Peptides)

  • If subsequent functionalization at the maleimide nitrogen is required, the trityl group can be removed.

  • For robust peptides, treat the lyophilized conjugate with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water for 1 hour at room temperature, followed by ether precipitation[5]. (Note: This step is generally incompatible with full-length folded proteins).

Workflow Step1 1. Protein Preparation (Buffer Exchange to pH 7.4) Step2 2. Disulfide Reduction (Add 5-10 eq. TCEP, 37°C, 1 h) Step1->Step2 Step3 3. Conjugation (Add 3,4-Dichloro-N-tritylmaleimide in DMF/DMSO, 22°C, 2 h) Step2->Step3 Step4 4. Purification (SEC or Dialysis - DO NOT quench with thiols) Step3->Step4 Step5 5. Trityl Deprotection (Optional) (95% TFA treatment for peptides) Step4->Step5

Experimental workflow for disulfide bridging using 3,4-dichloro-N-tritylmaleimide.

Analytical Characterization

Successful conjugation and formation of the dithiomaleimide (DTM) bridge can be validated through multiple orthogonal techniques:

  • Mass Spectrometry (LC-MS/MS): The addition of the trityl-dithiomaleimide bridge results in a specific mass shift. For a protein with a single reduced disulfide, the mass addition is exactly the molecular weight of the maleimide minus the two chlorine atoms (which are lost as HCl).

  • Fluorescence Spectroscopy: Unlike classic thiosuccinimides, DTMs possess a highly conjugated

    
    -system. The successful formation of the DTM bridge yields a distinct, solvent-dependent fluorescence emission typically peaking around 500 nm, allowing for direct optical tracking of the conjugate without the need for secondary fluorophores[3].
    

References

  • ResearchGate. Diverse reactivity of maleimides in polymer science and beyond. ResearchGate (2024). Available at: [Link]

  • Royal Society of Chemistry. Amine-cation-driven heteroannulation of halomaleimides with C–N cleavage: metal-free access to heterobicyclic frameworks. RSC Publishing (2026). Available at: [Link]

  • Husband, J. T. The development of maleimide derived fluorophores for peptide-based applications. University of Birmingham. Available at:[Link]

  • University of California. Developing Prodrug Strategies for the Controlled Delivery and Release of Therapeutic Small Molecules. eScholarship. Available at: [Link]

  • University College London. Photochemical manipulation of peptides and proteins using thiomaleimides. UCL Discovery. Available at: [Link]

Sources

Synthesis of bis-indolylmaleimides from N-trityl precursors

Application Note: Synthesis of Bis-indolylmaleimides from -Trityl Precursors

Abstract & Strategic Rationale

Bis-indolylmaleimides (BIMs), such as Bisindolylmaleimide I (GF 109203X) and Ruboxistaurin , represent a privileged scaffold in kinase inhibition, particularly for Protein Kinase C (PKC). The core challenge in synthesizing these molecules lies in generating the unsubstituted maleimide nitrogen (


-H)

The use of


-Trityl (Triphenylmethyl)
  • Regiochemical Control: The bulky trityl group on the maleimide nitrogen prevents unwanted

    
    -alkylation during the coupling of indole moieties, forcing reaction at the C3/C4 positions.
    
  • Solubility & Purification: Trityl groups render polar intermediates (like amino-indoles) soluble in organic solvents (THF, DCM), facilitating chromatography and preventing the formation of insoluble aggregates common in indole chemistry.

  • Mild Deprotection: Unlike methyl or benzyl groups, the

    
    -trityl group is cleaved under mild acidic conditions, preserving sensitive functionalities like tertiary amines or glycosidic linkages.
    

Mechanistic Insight & Reaction Pathway[1]

The synthesis typically proceeds via a Perkin-type condensation or a Grignard-based coupling .[1] The

The "Faul" Condensation Method

The most efficient route (developed by Eli Lilly) involves the condensation of an indole-3-acetamide with a methyl indole-3-glyoxylate . Here,


The -Trityl Maleimide Strategy

For generating the free maleimide core (


-trityl-2,3-dichloromaleimide
Visualized Workflow (DOT Diagram)

BIM_SynthesisPrecursorN-Trityl Precursor(Indole or Maleimide)CouplingCoupling Reaction(t-BuOK or Grignard)Precursor->Coupling + Indole NucleophileIntermediateBis-indolyl Intermediate(Trityl Protected)Coupling->Intermediate C-C Bond FormationDeprotectionAcidic Deprotection(TFA/DCM or Formic Acid)Intermediate->Deprotection Trityl CleavageFinalProductBis-indolylmaleimide(Active PKC Inhibitor)Deprotection->FinalProduct Purification

Figure 1: General workflow for the synthesis of Bis-indolylmaleimides using N-trityl strategies.

Detailed Experimental Protocols

Protocol A: Synthesis of -H BIMs via -Trityl Maleimide

Target: Synthesis of Arcyriarubin A or generic Bisindolylmaleimide core.

Step 1: Preparation of

-Trityl-2,3-Dichloromaleimide

Reagents: 2,3-Dichloromaleimide, Trityl Chloride (Trt-Cl), Triethylamine (TEA), Acetone.[2]

  • Dissolve 2,3-dichloromaleimide (1.0 equiv) in acetone (0.5 M).

  • Add TEA (1.2 equiv) followed by Trt-Cl (1.1 equiv) at 0°C.

  • Stir at room temperature (RT) for 4 hours.

  • Workup: Concentrate, dissolve residue in DCM, wash with water/brine. Recrystallize from EtOH.

  • Yield: Typically >85%.

Step 2: Coupling with Indole (Grignard Method)

Reagents: Indole, Ethylmagnesium Bromide (EtMgBr), THF/Toluene.

  • Generate Indolylmagnesium bromide: Add EtMgBr (3.0 M in ether, 2.2 equiv) to a solution of Indole (2.2 equiv) in Toluene/THF (5:1) at 0°C. Stir for 30 min.

  • Add

    
    -Trityl-2,3-dichloromaleimide  (1.0 equiv) dissolved in THF dropwise.
    
  • Reflux for 12–18 hours. The solution typically turns deep red/purple.

  • Quench: Cool to 0°C, quench with saturated

    
    , extract with EtOAc.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product is the

    
    -trityl protected BIM.
    
Step 3: Trityl Deprotection

Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM), Triethylsilane (scavenger).

  • Dissolve the

    
    -trityl BIM (1.0 equiv) in anhydrous DCM (0.1 M).[3]
    
  • Add TFA (10% v/v) and Triethylsilane (2.0 equiv) to scavenge the trityl cation.

  • Stir at RT for 1–2 hours. Monitor by TLC (disappearance of the high Rf spot).

  • Workup: Neutralize with saturated

    
    . Extract with EtOAc.[4][5]
    
  • Result: The deep red solid is the free

    
    -H Bisindolylmaleimide.
    
Protocol B: Synthesis of Functionalized BIMs (e.g., GF 109203X Analogs)

Target: BIMs with amino-alkyl side chains using the Faul Condensation Method.

Context: This method uses an indole-acetamide and an indole-glyoxylate.[1] If the side chain contains a hydroxyl or amine (e.g., for solubility or prodrug design), it is protected with a Trityl group.[4]

Step 1: Condensation

Reagents:


  • Suspend both indole precursors in anhydrous THF (0.2 M) at 0°C.

  • Add

    
    -BuOK (1.0 M in THF, 3.0 equiv) dropwise.
    
  • Observation: The reaction mixture will transition through various colors, settling on a deep red/orange.

  • Stir at RT for 3 hours.

  • Quench: Add concentrated HCl (carefully) to quench and acidify.

    • Note: Strong acid quench may initiate deprotection. For controlled deprotection, use mild quench (

      
      ) first.
      
Step 2: One-Pot Deprotection (Optional)

If the goal is to remove the side-chain trityl group immediately:

  • After the coupling is complete, treat the crude mixture with Formic Acid or HCl/MeOH .

  • Heat at 50°C for 1 hour.

  • The trityl group cleaves to yield the free alcohol/amine side chain.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Coupling Moisture in THF/TolueneEnsure solvents are anhydrous; Grignard reagents are moisture-sensitive.
Incomplete Deprotection Equilibrium with Trityl CationAdd a scavenger (Triethylsilane or Methanol) to trap the Trityl cation.
Polymerization Overheating or Concentrated AcidKeep deprotection temperature <40°C; dilute TFA to 5-10%.
"Sticky" Product Trityl Alcohol byproductTriturate crude solid with Hexanes/Ether; Trityl alcohol is soluble in ether, BIMs often are not.

Safety & Handling

  • Trifluoroacetic Acid (TFA): Corrosive and volatile. Handle in a fume hood.

  • Grignard Reagents: Pyrophoric. Use oven-dried glassware and inert atmosphere (

    
     or Ar).
    
  • Bis-indolylmaleimides: Potent kinase inhibitors.[1][2][6][7] Handle as potential cytotoxic agents; avoid skin contact and inhalation.

References

  • Faul, M. M., Winneroski, L. L., & Krumrich, C. A. (1998).[8] A New, Efficient Method for the Synthesis of Bisindolylmaleimides.[8][9]Journal of Organic Chemistry , 63(17), 6053–6058.[8] Link

    • Key Reference for the Perkin-condensation method and trityl-protected side chains.
  • Faul, M. M., & Krumrich, C. A. (2001). Cyclization Strategies for the Synthesis of Macrocyclic Bisindolylmaleimides.Journal of Organic Chemistry , 66(6), 2024–2033. Link

    • Discusses mechanistic elucidation using trityl-protected deriv
  • Steglich, W., et al. (1980). Indole Pigments from the Slime Mold Arcyria denudata.Angewandte Chemie International Edition, 19(6), 459–460. Original description of the Grignard synthesis route.
  • BenchChem. (2025).[3] Experimental Conditions for Trityl Group Deprotection.[3][4][5][10][11]Application Note . Link

    • General protocols for trityl removal.
  • Davis, P. D., et al. (1992). Inhibitors of Protein Kinase C.[6][7][9] 1. 2,3-Bisarylmaleimides.Journal of Medicinal Chemistry , 35(1), 177–184. Link

    • Foundational paper on BIM structure-activity rel

Troubleshooting & Optimization

Technical Support Center: Trityl Deprotection in Maleimide Systems

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers and drug development professionals working with maleimide chemistries, specifically addressing the deprotection of the


-Trityl (Triphenylmethyl) group  from the maleimide nitrogen.

While "N-Trityl Maleimide" is often used as a stable precursor or intermediate, the removal of the bulky trityl group to yield the free


-H maleimide (or to deprotect other trityl groups in the presence of a maleimide) presents a unique chemoselectivity challenge: preserving the electrophilic maleimide double bond while removing the acid-labile protecting group. 

Diagnostic: Define Your Substrate

Before proceeding, confirm your specific experimental scenario. The term "removing trityl from maleimide" typically refers to one of two distinct chemical challenges:

ScenarioSubstrate TypeChemical ChallengePrimary Risk
A (Literal)

-Trityl Maleimide
Cleaving the Trt group directly from the imide nitrogen to yield

-H Maleimide.
Alkylation of the double bond by the generated Trityl cation.[1]
B (Contextual) Maleimide-Functionalized Peptide/Linker Removing Trt groups (e.g., from His, Asn, or spacers) from a molecule that also contains a maleimide.Michael Addition of scavengers (thiols) to the maleimide double bond.

Part 1: Protocol for -Trityl Maleimide Deprotection (Scenario A)

Objective: Isolate free maleimide (


-H) from 

-Trityl maleimide (1-trityl-1H-pyrrole-2,5-dione).
The Mechanism & Causality

The Trityl-Nitrogen bond is acid-labile. However, the maleimide double bond is electron-deficient and susceptible to electrophilic attack by the Trityl Cation (


)  generated during cleavage.
  • Why TFA? Trifluoroacetic acid (TFA) provides sufficient acidity to protonate the nitrogen and cleave the sterically hindered Trt group.

  • Why TIS (Triisopropylsilane)? You must use a scavenger.[1] Without one, the

    
     cation exists in equilibrium and may re-attach or, worse, alkylate the maleimide double bond (Friedel-Crafts-like alkylation). TIS acts as a hydride donor, irreversibly quenching 
    
    
    
    to form Triphenylmethane (
    
    
    ), which is inert.
Step-by-Step Protocol

Reagents:

  • Trifluoroacetic Acid (TFA), HPLC Grade.

  • Dichloromethane (DCM), Anhydrous.

  • Triisopropylsilane (TIS) - Do NOT use thiol scavengers like EDT or DTT.

Procedure:

  • Dissolution: Dissolve

    
    -Trityl maleimide (1.0 equiv) in DCM (approx. 10 mL per gram).
    
  • Scavenger Addition: Add TIS (2.0 - 3.0 equiv). Note: Excess TIS ensures rapid quenching of the Trityl cation.

  • Acidolysis: Slowly add TFA to the stirring solution.

    • Standard Ratio: 1:1 (v/v) TFA:DCM.

    • Mild Ratio: 10% TFA in DCM (if the substrate has other acid-sensitive groups).[1]

  • Reaction: Stir at Room Temperature for 30–60 minutes.

    • Monitoring: Check via TLC (visualize with UV; maleimide is UV active). The starting material (

      
      -Trt) will disappear, and the free maleimide (polar) will appear.
      
  • Workup (Precipitation Method):

    • Concentrate the mixture under reduced pressure (Rotovap) to remove DCM and most TFA.

    • Add cold Diethyl Ether or Hexane . The Triphenylmethane (byproduct) is soluble in ether/hexane, while the free Maleimide often precipitates (depending on substituents).

    • Alternative: If the product is soluble in ether, perform a flash column chromatography. The non-polar

      
       elutes first; the free maleimide elutes later.
      

Part 2: Global Deprotection in Presence of Maleimide (Scenario B)

Objective: Remove Trityl groups (e.g., from side chains) from a peptide/ADC linker without destroying the pre-existing maleimide moiety.

Critical Warning: The Scavenger Trap

In standard peptide synthesis, 1,2-Ethanedithiol (EDT) or Thioanisole are used as scavengers.

  • STOP: Never use thiol-based scavengers (EDT, DTT, Mercaptoethanol) with maleimides.

  • Reason: Thiols are strong nucleophiles. They will instantaneously perform a Michael Addition to the maleimide double bond, permanently destroying your reactive group and forming a thioether adduct [1, 2].

Optimized "Maleimide-Safe" Cocktail

Reagents:

  • TFA (95%)[1][2]

  • Water (2.5%)[1][2][3]

  • Triisopropylsilane (TIS) (2.5%)

Procedure:

  • Preparation: Pre-chill the cleavage cocktail to 0°C.

  • Cleavage: Add the cocktail to the resin/protected compound.

  • Time Control: Allow reaction to proceed for 2 hours maximum at Room Temperature.

    • Why limit time? While TIS is generally safe, prolonged exposure (>>4 hours) of maleimides to silanes in strong acid can lead to minor reduction of the double bond or other side reactions [3].

  • Precipitation: Filter the resin and precipitate the filtrate immediately into cold Diethyl Ether .

  • Centrifugation: Spin down the pellet (product), decant the ether (containing the quenched Trityl-TIS adduct), and wash 2x with fresh ether.

Part 3: Troubleshooting & FAQs

Decision Logic: Scavenger Selection

ScavengerLogic Start Start: Trityl Deprotection CheckMal Does molecule contain a Maleimide group? Start->CheckMal NoMal Use Standard Cocktail: TFA / Water / EDT (Thiol) CheckMal->NoMal No YesMal CRITICAL STOP: NO THIOLS ALLOWED CheckMal->YesMal Yes SelectSafe Select Non-Nucleophilic Scavenger YesMal->SelectSafe TIS Triisopropylsilane (TIS) (Best for Trt Cation quenching) SelectSafe->TIS Anisole Anisole / Phenol (Alternative if TIS unavailable) SelectSafe->Anisole Result Proceed with TFA Cleavage (Max 2 Hours) TIS->Result Anisole->Result

Figure 1: Decision tree for selecting scavengers when maleimide moieties are present. Note the strict prohibition of thiols.

Common Issues

Q1: My maleimide peak disappeared on LC-MS after deprotection. What happened?

  • Cause 1 (Hydrolysis): Did you leave the product in aqueous buffer >pH 7.5? Maleimides hydrolyze to maleamic acid (Ring Opening, +18 Da mass shift) in basic conditions [4].

  • Cause 2 (Michael Addition): Did you use EDT or DTT? If so, you formed a covalent adduct (+ mass of scavenger).

  • Cause 3 (Polymerization): High concentrations of free maleimide in base can polymerize. Keep conditions acidic/neutral.

Q2: Can I use base (Piperidine/DBU) to remove the Trityl group?

  • NO. While Trityl amines are generally base-stable, the maleimide ring is extremely base-sensitive . Base treatment causes rapid hydrolysis of the imide ring to non-reactive maleamic acid derivatives. Always use acid (TFA) for this deprotection.

Q3: Is TIS completely safe for maleimides?

  • Generally, yes. TIS is a hydride donor but is not nucleophilic enough to attack the maleimide Michael acceptor under standard TFA cleavage conditions (1-2 hours). However, extended reaction times or high temperatures (>30°C) should be avoided to prevent potential reduction risks [3].

Q4: I see a +18 Da peak. Is my maleimide destroyed?

  • Likely yes. This indicates hydrolysis to maleamic acid.

  • Fix: Ensure your workup buffers are pH < 6.5. Avoid leaving the maleimide in water for extended periods. Lyophilize immediately after purification.

Data Summary: Scavenger Compatibility
ScavengerFunctionCompatibility with MaleimideRisk Level
1,2-Ethanedithiol (EDT) Quenches tBu+, Trt+INCOMPATIBLE Critical (Michael Addition)
Dithiothreitol (DTT) Reduces disulfidesINCOMPATIBLE Critical (Michael Addition)
Triisopropylsilane (TIS) Quenches Trt+, tBu+Compatible Low (Safe for <4h in TFA)
Water Quenches tBu+Compatible Low (Hydrolysis only if pH >7)
Anisole/Phenol Quenches carbocationsCompatible Low
References
  • Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152.

  • Lahnsteiner, M., et al. (2020). "Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting." Chemistry – A European Journal, 26(67), 15867-15870.

  • Kundu, R., et al. (2018). "Reduction of cysteine-S-protecting groups by triisopropylsilane." Journal of Peptide Science, 24(2), e3061.

  • Lyon, R. P., et al. (2014). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates."[4] Nature Biotechnology, 32, 1059–1062.[4]

Sources

Technical Support Center: Optimizing Yield for 3,4-Dichloro-1-tritylpyrrole-2,5-dione Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,4-Dichloro-1-tritylpyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and achieve high yields and purity in your synthesis.

I. Synthesis Overview: The N-Tritylation of Dichloromaleimide

The synthesis of this compound involves the N-substitution of 3,4-dichloro-1H-pyrrole-2,5-dione (dichloromaleimide) with a trityl group. This reaction is typically achieved by reacting dichloromaleimide with trityl chloride in the presence of a base. The trityl group serves as a bulky, acid-labile protecting group, often employed in multi-step syntheses.[1] Understanding the interplay of reagents, solvents, and reaction conditions is paramount to optimizing the yield and minimizing side products.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Question 1: Why is my reaction yield consistently low?

Possible Causes & Solutions:

  • Incomplete Deprotonation of Dichloromaleimide: The nitrogen atom of the dichloromaleimide must be deprotonated to become nucleophilic enough to attack the trityl chloride.

    • Solution: Ensure you are using a suitable base and in the correct stoichiometry. Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) are commonly used. A slight excess (1.1-1.2 equivalents) of the base can help drive the reaction to completion. For sterically hindered or less reactive substrates, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) could be considered, though it may increase the risk of side reactions.

  • Steric Hindrance: The bulky trityl group can present a significant steric barrier to the reaction.

    • Solution: Elevating the reaction temperature can provide the necessary activation energy to overcome this hindrance. However, be cautious, as excessive heat can lead to decomposition. A moderate temperature increase (e.g., to 40-50 °C) is a good starting point. Additionally, ensuring a sufficiently long reaction time (monitoring by TLC is crucial) allows the reaction to proceed to completion.

  • Hydrolysis of Trityl Chloride: Trityl chloride is sensitive to moisture and can hydrolyze to triphenylmethanol, which is unreactive.

    • Solution: Use anhydrous solvents and reagents. Dry your solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) over a suitable drying agent like molecular sieves. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Poor Solubility of Reactants: If the dichloromaleimide or the base is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent in which all reactants are soluble. Dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally good choices. Gentle heating can also improve solubility.

Question 2: My final product is contaminated with a significant amount of triphenylmethanol. How can I prevent this and remove it?

Possible Causes & Solutions:

  • Presence of Water: As mentioned, water will hydrolyze trityl chloride to triphenylmethanol.

    • Prevention: Rigorously exclude water from your reaction by using anhydrous solvents and an inert atmosphere.

  • Purification Challenges: Triphenylmethanol can sometimes co-elute with the desired product during column chromatography.

    • Removal: Triphenylmethanol is generally less polar than the N-tritylated product. A carefully optimized gradient elution during column chromatography (e.g., using a hexane/ethyl acetate system) can effectively separate the two compounds. Recrystallization can also be an effective purification method.

Question 3: The reaction seems to stall and does not go to completion, even after extended reaction times. What could be the issue?

Possible Causes & Solutions:

  • Reversible Reaction: The N-tritylation can be reversible, especially if acidic byproducts are generated that can cleave the trityl group.[1] The HCl generated during the reaction can protonate the product, leading to detritylation.

    • Solution: Ensure a sufficient amount of base is present to neutralize the HCl byproduct as it forms. Using a tertiary amine base like triethylamine is crucial for this purpose.[2]

  • Deactivation of the Catalyst (if used): While not always necessary, a catalyst like 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction.[1] If the catalyst is deactivated, the reaction will slow down or stop.

    • Solution: Use a fresh, high-purity catalyst. Ensure the reaction conditions are not degrading the catalyst.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction? A1: The choice of solvent is critical. Aprotic solvents are preferred to avoid side reactions. Dichloromethane (DCM) is a common choice due to its good solvating power for the reactants and its relatively low boiling point, which facilitates removal. Acetonitrile and THF are also viable options. Polar aprotic solvents like DMF or DMSO can sometimes accelerate the reaction but may also promote side reactions like the anionic polymerization of the maleimide.[3]

Q2: How should I monitor the progress of the reaction? A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., hexane/ethyl acetate) to achieve good separation between the starting material (dichloromaleimide), the product, and any byproducts like triphenylmethanol. The disappearance of the dichloromaleimide spot indicates the completion of the reaction.

Q3: What are the best practices for purifying the final product? A3: Flash column chromatography on silica gel is the standard method for purifying this compound. A gradient elution with a mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) will typically provide good separation. Recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) can be used for further purification to obtain a highly pure product.

Q4: Can I use a different protecting group instead of trityl? A4: Yes, other N-protecting groups can be used for dichloromaleimide. The choice of protecting group will depend on the specific requirements of your subsequent synthetic steps, particularly the deprotection conditions. For example, if you need a base-labile protecting group, the trityl group would not be suitable.

IV. Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 3,4-Dichloro-1H-pyrrole-2,5-dione (1.0 equiv)

  • Trityl chloride (1.1 equiv)

  • Triethylamine (Et3N) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 3,4-dichloro-1H-pyrrole-2,5-dione (1.0 equiv).

  • Dissolve the starting material in anhydrous DCM.

  • To the stirred solution, add triethylamine (1.2 equiv) dropwise at room temperature.

  • In a separate flask, dissolve trityl chloride (1.1 equiv) in anhydrous DCM.

  • Add the trityl chloride solution to the reaction mixture dropwise over 10-15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench it by adding a small amount of water.

  • Transfer the mixture to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

V. Data Summary & Visualization

Table 1: Recommended Reagent Stoichiometry and Conditions

Reagent/ParameterRecommended RangeRationale
Trityl Chloride1.05 - 1.2 equivalentsA slight excess ensures complete consumption of the starting maleimide.
Base (e.g., Et3N)1.1 - 1.5 equivalentsNeutralizes the HCl byproduct and drives the reaction forward.
TemperatureRoom Temperature to 40 °CBalances reaction rate with potential for side reactions or decomposition.
Reaction Time2 - 6 hoursMonitor by TLC to determine the optimal time for your specific conditions.

Diagram 1: Reaction Mechanism

ReactionMechanism cluster_products Products DCM 3,4-Dichloro-1H-pyrrole-2,5-dione Anion Dichloromaleimide Anion DCM->Anion + Base Base Base (e.g., Et3N) Base->Anion TrCl Trityl Chloride Product This compound TrCl->Product Anion->Product + Trityl Chloride Byproduct [Et3NH]+Cl-

Caption: N-Tritylation of Dichloromaleimide.

Diagram 2: Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield? cause1 Incomplete Reaction start->cause1 Yes cause2 Side Product Formation start->cause2 Yes cause3 Purification Loss start->cause3 Yes solution1a Check Base Stoichiometry cause1->solution1a solution1b Increase Temperature/Time cause1->solution1b solution1c Ensure Anhydrous Conditions cause1->solution1c solution2a Identify Side Products (NMR, MS) cause2->solution2a solution3a Optimize Chromatography cause3->solution3a solution3b Consider Recrystallization cause3->solution3b solution2b Optimize Reaction Conditions solution2a->solution2b

Caption: A logical approach to troubleshooting low yields.

VI. References

  • Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

  • Ostrovska, H., et al. (2017). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. PMC. Retrieved from [Link]

  • PTC Organics. (n.d.). PTC-Acid Deprotection of Trityl Group. Retrieved from [Link]

  • CORE. (2016). Indium-mediated cleavage of the trityl group from protected alcohols and diols. Retrieved from [Link]

  • Lima, J. A. F., et al. (2018). Synthesis of 3,4-dichloro-1-phenyl-1h-pyrrole-2,5-dione in micro-waves reactor. MedCrave online. Retrieved from [Link]

  • Lima, J. A. F., et al. (2018). Synthesis of 3,4-dichloro-1-phenyl-1h-pyrrole-2,5-dione in micro-waves reactor. ResearchGate. Retrieved from [Link]

  • Frontiers. (n.d.). Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]

  • Patil, A. R., et al. (2010). Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. International Journal of PharmTech Research, 2(3), 1845-1851.

  • ResearchGate. (n.d.). Reaction conditions of synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione in microwave reactor. Retrieved from [Link]

  • VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link]

  • Academia.edu. (n.d.). Tritylation of alcohols under mild conditions without using silver salts. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). 3,4-Dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione. Retrieved from [Link]

  • ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione. Retrieved from [Link]

  • ResearchGate. (n.d.). Dichloromaleimide (diCMI): A Small and Fluorogenic Reactive Group for Use in Affinity Labeling. Retrieved from [Link]

  • SciELO. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Retrieved from [Link]

  • Google Patents. (n.d.). US3577413A - Process of preparing tritylamines. Retrieved from

  • PMC. (n.d.). Protocol for the synthesis of N-Alkyl bromomaleimide linkers. Retrieved from [Link]

  • Google Patents. (n.d.). US6037476A - Process for making cyclic imides. Retrieved from

  • eScholarship.org. (2016). “One-Pot” Aminolysis/Thiol−Maleimide End-Group Functionalization of RAFT Polymers. Retrieved from [Link]

  • PMC. (n.d.). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. Retrieved from [Link]

  • Diva-Portal.org. (2016). Catalytic Amide Reductions under Hydrosilylation Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-dichloro-1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of maleimides. Retrieved from [Link]

  • Google Patents. (n.d.). US3115497A - 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation. Retrieved from

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Technical Support Center: Troubleshooting Low Solubility of N-trityl dichloromaleimide in Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for troubleshooting the low solubility of N-trityl dichloromaleimide in ethanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges when dissolving this compound during their experiments. N-trityl dichloromaleimide, a derivative of maleimide, is a valuable building block in organic synthesis, particularly in bioconjugation and material science.[1] However, its large, non-polar trityl group can significantly hinder its solubility in polar solvents like ethanol. This guide provides a structured, question-and-answer approach to systematically address and overcome these solubility issues, ensuring the successful progression of your research.

Core Principles of Solubility

Before delving into specific troubleshooting steps, it's crucial to understand the fundamental principles governing solubility. The adage "like dissolves like" is a cornerstone of solubility science. This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents. N-trityl dichloromaleimide possesses both a large, non-polar trityl group and a more polar dichloromaleimide moiety. Its low solubility in ethanol, a polar protic solvent, arises from an unfavorable energy balance between the solute-solute, solvent-solvent, and solute-solvent intermolecular forces.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing that N-trityl dichloromaleimide is not dissolving completely in ethanol at room temperature. What are my initial troubleshooting steps?

A1: This is a common observation. The initial approach should involve simple physical modifications to the dissolution process before resorting to more complex formulation changes.

Initial Troubleshooting Workflow

Caption: Initial troubleshooting workflow for low solubility.

Step-by-Step Protocol:

  • Increase Agitation: Ensure the mixture is being vigorously stirred. This increases the interaction between the solute particles and the solvent, potentially accelerating the dissolution rate.[2]

  • Gentle Heating: The solubility of most solids increases with temperature.[3][4] Gently warm the ethanol mixture, for example, in a water bath at 40-50°C. Be cautious not to boil the ethanol (boiling point ~78°C). Increased kinetic energy helps to overcome the intermolecular forces within the solid compound.[5]

  • Sonication: If available, a brief period of sonication can be very effective. The high-frequency sound waves create cavitation bubbles, and their collapse generates localized energy that can break apart solute agglomerates and enhance dissolution.[2]

  • Visual Confirmation: A fully dissolved solution should be clear and free of any visible particles or cloudiness.[6] Shining a laser pointer through the solution can help detect suspended particles via the Tyndall effect.[6]

Q2: Heating and agitation didn't fully dissolve the compound. Should I consider using a different solvent?

A2: While switching to a more non-polar solvent might seem like a straightforward solution, it may not be compatible with your downstream experimental conditions. A more practical approach is often to modify the existing ethanol-based system using co-solvents.

Understanding Co-solvency

Co-solvents are water-miscible organic solvents that, when added to a primary solvent, can alter its polarity and increase the solubility of poorly soluble compounds.[7][8][9] For N-trityl dichloromaleimide, adding a less polar, water-miscible co-solvent to ethanol can create a solvent mixture with a polarity that is more favorable for dissolving the compound.

Recommended Co-solvents:

Co-solventRationale for UseRecommended Starting Ratio (Co-solvent:Ethanol)
Dimethyl Sulfoxide (DMSO) A highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds.[10]1:9 to 1:4
N,N-Dimethylformamide (DMF) Another polar aprotic solvent with strong solvating capabilities.[10]1:9 to 1:4
Tetrahydrofuran (THF) A less polar ether that can effectively solvate the non-polar trityl group.[10]1:9 to 1:4
Dichloromethane (DCM) A non-polar solvent that can be used in small amounts to improve solubility, but be mindful of its volatility.[10]1:19 to 1:9

Experimental Protocol for Co-solvent Screening:

  • Prepare small-scale test solutions with varying ratios of the selected co-solvent and ethanol.

  • Add a known amount of N-trityl dichloromaleimide to each test solution.

  • Agitate the mixtures at room temperature and observe for complete dissolution.

  • If necessary, apply gentle heating as described in Q1.

  • Select the co-solvent system that provides the best solubility with the lowest proportion of co-solvent to minimize potential interference with subsequent reactions.

Q3: Are there any other additives I can use to improve the solubility in ethanol without drastically changing the solvent system?

A3: Yes, the use of surfactants or solubilizing agents can be a powerful technique, particularly if you are working with aqueous-ethanolic mixtures.

The Role of Surfactants

Surfactants are amphiphilic molecules, meaning they have both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[11] In a solvent, above a certain concentration called the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment that can encapsulate poorly soluble compounds like N-trityl dichloromaleimide, thereby increasing their apparent solubility in the bulk solvent.[12][13][14]

Surfactant Selection Logic

G compound N-trityl dichloromaleimide (Poorly Soluble) surfactant Add Surfactant (e.g., Tween 80, SDS) compound->surfactant solvent Ethanol/Aqueous Ethanol solvent->surfactant micelle Micelle Formation surfactant->micelle encapsulation Encapsulation of Compound in Hydrophobic Core micelle->encapsulation dissolution Increased Apparent Solubility encapsulation->dissolution

Caption: Mechanism of surfactant-mediated solubilization.

Commonly Used Surfactants:

  • Non-ionic: Polysorbates (e.g., Tween® 80), Polyoxyethylene ethers (e.g., Brij® series)

  • Anionic: Sodium dodecyl sulfate (SDS)[11]

Protocol for Using Surfactants:

  • Prepare a stock solution of the chosen surfactant in ethanol.

  • Add the surfactant stock solution to the ethanol to achieve a final concentration above its CMC.

  • Add the N-trityl dichloromaleimide to the surfactant-containing ethanol and agitate.

Q4: Can pH adjustment be used to improve the solubility of N-trityl dichloromaleimide in ethanol?

A4: The effectiveness of pH modification is highly dependent on the chemical structure of the solute. Specifically, this technique is most effective for compounds that have ionizable functional groups.[15][16][17]

N-trityl dichloromaleimide itself does not have strongly acidic or basic groups that would be significantly ionized by a change in pH in an ethanolic solution. However, it's important to consider the stability of the maleimide ring. Under strongly basic conditions, the maleimide ring can be susceptible to hydrolysis, which would chemically alter your compound.[18] Therefore, while pH adjustment is a powerful tool for many compounds, it is generally not the recommended primary approach for improving the solubility of N-trityl dichloromaleimide.

Q5: I have managed to dissolve the compound using a co-solvent, but it precipitates out over time. How can I prevent this?

A5: This phenomenon is indicative of a supersaturated solution, which is thermodynamically unstable. The following strategies can help maintain the compound in solution:

  • Optimize the Co-solvent Ratio: You may need to slightly increase the proportion of the co-solvent to ensure the solution is not at its saturation limit.

  • Maintain Temperature: If the solution was prepared with heating, ensure that the temperature is maintained during storage and use, as a decrease in temperature can lead to precipitation.[4][19]

  • Use of Anti-solvents: Be cautious about adding any "anti-solvents" (solvents in which the compound is very insoluble) to your solution, as this can trigger rapid precipitation.

  • Consider Formulation Aids: In more advanced applications, the use of polymers or other excipients can help stabilize supersaturated solutions.

Summary and Key Takeaways

Troubleshooting the low solubility of N-trityl dichloromaleimide in ethanol requires a systematic approach. Start with simple physical methods like increased agitation and gentle heating. If these are insufficient, the use of co-solvents such as DMSO or DMF is a highly effective strategy. For aqueous-ethanolic systems, surfactants can significantly enhance solubility. While pH adjustment is a valuable technique for many compounds, it is less applicable to N-trityl dichloromaleimide.

By understanding the underlying principles of solubility and systematically applying the troubleshooting steps outlined in this guide, researchers can overcome the challenges associated with dissolving this important chemical compound and proceed with their scientific investigations.

References

  • JOCPR. The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Available from: [Link]

  • PMC. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Available from: [Link]

  • Pharmaguideline. Solubility Enhancement Techniques. Available from: [Link]

  • ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Available from: [Link]

  • PubMed. Solubility of organic solutes in ethanol/water mixtures. Available from: [Link]

  • Mach Technologies. How Temperature Affects the Ethanol Extraction Process. Available from: [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Available from: [Link]

  • Slideshare. Methods of solubility enhancements. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. A Concise Review on Methods of Solubility Enhancement. Available from: [Link]

  • Scholars Research Library. Enhancement of Solubility: A Pharmaceutical Overview. Available from: [Link]

  • Google Patents. Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • University of Calgary. Solubility of Organic Compounds. Available from: [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • ResearchGate. Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers. Available from: [Link]

  • Chemistry Steps. Solubility of Organic Compounds. Available from: [Link]

  • PMC. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Available from: [Link]

  • BYJU'S. Factors Affecting Solubility. Available from: [Link]

  • MDPI. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Available from: [Link]

  • ResearchGate. Effect of ethanol concentration and temperature on solubility of fructose. Available from: [Link]

  • American Pharmaceutical Review. Dissolution Method Troubleshooting: An Industry Perspective. Available from: [Link]

  • Labclinics. Solubility factors when choosing a solvent. Available from: [Link]

  • The Pharma Innovation. Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • askIITians. How does pH affect solubility?. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Available from: [Link]

  • SciSpace. Asymmetric Polymerizations of N-Substituted Maleimides Bearing L-Leucine Ester Derivatives and Chiral Recognition A. Available from: [Link]

  • 2012books.lardbucket.org. Effects of Temperature and Pressure on Solubility. Available from: [Link]

  • Chemistry LibreTexts. 13.4: Pressure and Temperature Effects on Solubility. Available from: [Link]

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Technical Support Center: 3,4-Disubstituted N-Tritylmaleimides

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: PUR-TRIT-MAL-001 Assigned Specialist: Senior Application Scientist, Chemical Process Group

Executive Summary: The Stability Paradox

Purifying 3,4-disubstituted N-tritylmaleimides presents a unique "Goldilocks" challenge in organic synthesis. You are balancing two opposing instability vectors:

  • Acid Sensitivity: The N-Trityl (triphenylmethyl) group is acid-labile. Exposure to acidic media (including standard silica gel) causes detritylation, reverting the molecule to the polar N-H maleimide.

  • Base Sensitivity: The Maleimide ring is an electron-deficient Michael acceptor. Exposure to strong bases or nucleophiles (

    
    ) triggers ring opening (hydrolysis) to form maleamic acid derivatives [1, 2].
    

The Solution: All purification protocols must maintain a neutral pH window (approx. pH 6.5–7.5) . This guide details the specific modifications required for standard chromatography and crystallization workflows to navigate this instability.

Module 1: Chromatography Troubleshooting

The "Silica Trap"

Issue: Your crude material shows a clean spot on TLC, but after column chromatography, you recover a mixture of the product and a high-polarity baseline impurity (the detritylated N-H maleimide). Root Cause: Standard silica gel is slightly acidic (


) due to surface silanol groups (

). This acidity is sufficient to cleave the N-trityl group during the elution time [3].
Protocol: Neutralized Silica Gel Chromatography

To prevent on-column degradation, you must buffer the stationary phase.

Step-by-Step Procedure:

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Hexane).

  • The "TEA" Spike: Add 0.5% to 1.0% Triethylamine (TEA) to the solvent system used for packing the column.

    • Note: You do not need TEA in the elution solvent if the column is packed and flushed with TEA-treated solvent, but keeping 0.1% TEA in the eluent is safer for slow columns.

  • Slurry Packing: Slurry the silica in the TEA-spiked solvent. Allow it to sit for 10–15 minutes before pouring. This neutralizes the acidic silanol sites.

  • Loading: Load the sample using a neutral solvent (DCM or Toluene). Avoid loading with pure chloroform, which can form traces of HCl over time.

Solvent System Selection Table
Polarity RequiredRecommended SystemNotes
Low Polarity Hexane / DCM (Gradient)Excellent for separating the very lipophilic trityl product from polar impurities.
Medium Polarity Hexane / Ethyl AcetateStandard system. Ensure TEA buffering is used.
High Polarity Toluene / AcetoneUseful for bisindolylmaleimides. Toluene suppresses streaking of aromatic groups.

Module 2: Crystallization Logic

Recrystallization is often superior to chromatography for N-tritylmaleimides because the bulky trityl group drives distinct solubility profiles.

The "Solubility Switch"

The trityl group is massive and highly lipophilic (greasy).

  • Soluble in: DCM, Chloroform, Toluene, Benzene.

  • Insoluble in: Methanol, Ethanol, Hexanes, Water.

Protocol: The DCM/Methanol Layering Method

This method is gentle and avoids the thermal stress of refluxing, which can degrade the maleimide ring.

  • Dissolution: Dissolve the crude solid in the minimum amount of Dichloromethane (DCM) at room temperature. The solution should be near saturation.

  • Filtration: If there are insolubles (often inorganic salts from the coupling reaction), filter through a 0.45 µm PTFE syringe filter.

  • The Layer: Carefully layer Methanol (MeOH) on top of the DCM solution (Ratio 2:1 or 3:1 MeOH:DCM). Do not mix.

  • Diffusion: Cover the flask with parafilm (poke a small hole) and let it stand undisturbed. As the DCM evaporates or diffuses into the MeOH, the N-tritylmaleimide will crystallize out as the solution becomes more polar.

  • Harvest: Filter the crystals and wash with cold Methanol.

Warning: Avoid boiling Ethanol. While common for recrystallization, prolonged heating of maleimides in protic solvents can lead to solvolysis (ring opening) [4].

Module 3: Visual Troubleshooting & Decision Logic

Workflow: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (Neutral Solvent) Start->TLC Streak Does the product streak or degrade? TLC->Streak Column Column Chromatography REQUIRED Streak->Column Complex Mixture Cryst Recrystallization PREFERRED Streak->Cryst Mainly Product Buffer Neutralize Silica (Add 1% Et3N) Column->Buffer Prevent Detritylation Solvent Elute: Hex/DCM or Hex/EtOAc Buffer->Solvent Solubility Dissolve in min. DCM Cryst->Solubility Layer Layer with MeOH or Hexane Solubility->Layer

Figure 1: Decision matrix for selecting the appropriate purification route based on crude purity and behavior.

Mechanism: Degradation Pathways

Degradation Target N-Trityl Maleimide (Desired Product) Detrityl Detritylated Maleimide (N-H Species) Target->Detrityl Trityl Cleavage Hydrolysis Maleamic Acid (Ring Open) Target->Hydrolysis Ring Hydrolysis Acid Acidic Conditions (Silica / HCl) Acid->Target Avoid Base Basic Conditions (pH > 9 / Nucleophiles) Base->Target Avoid

Figure 2: The dual instability pathways. Acid attacks the N-protecting group; Base attacks the imide ring.

Frequently Asked Questions (FAQ)

Q: Can I use Reverse Phase (C18) HPLC for purification? A: Yes, but with caution. N-Trityl compounds are extremely hydrophobic. They may stick irreversibly to C18 columns if you use high water content.

  • Recommendation: Use a high organic start (e.g., 50% MeCN) and gradient to 100% MeCN or MeOH. Ensure the aqueous buffer is neutral (e.g., Ammonium Acetate, pH 7). Do not use TFA (Trifluoroacetic acid) in the mobile phase, as it will detritylate the compound inside the HPLC column [5].

Q: Why did my product turn into a gum after rotovap? A: This is common with trityl compounds if they retain solvent.

  • Fix: Dissolve the gum in a small amount of DCM and precipitate it by adding it dropwise into rapidly stirring cold Hexane. This "crash-out" method often yields a filterable powder.

Q: I see a new spot on TLC that doesn't move (Baseline). What is it? A: This is almost certainly the detritylated N-H maleimide or the hydrolyzed maleamic acid. Both are significantly more polar than the N-Trityl parent. If this appears after a silica column, your silica was too acidic.

References

  • Hydrolysis of Maleimides: Barradas, R. G., Fletcher, S., & Porter, J. D. (1976).[1] The hydrolysis of maleimide in alkaline solution.[2][3][4] Canadian Journal of Chemistry, 54(9), 1400–1407. Link

  • Base Sensitivity: Matsui, S., & Aida, H. (1978).[2] Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, (11), 1277-1280. Link

  • Silica Acidity & Protecting Groups: BenchChem Technical Guides. (2025). Stability issues of N-silylated/tritylated compounds on silica gel chromatography. Link

  • Bisindolylmaleimide Synthesis (N-Trityl Usage): Faul, M. M., et al. (1998). A New, Efficient Method for the Synthesis of Bisindolylmaleimides. The Journal of Organic Chemistry, 63(17), 6053–6058. Link

  • General Purification Strategies: Gao, Z., et al. (2024). Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization. International Journal of Molecular Sciences, 25(13), 6916. Link

Sources

Avoiding side reactions when reacting thiols with dichloromaleimides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dichloromaleimide (DCM) Conjugation Chemistry

Current Status: Operational Topic: Troubleshooting Side Reactions & Optimizing Selectivity in DCM-Thiol Coupling Ticket ID: DCM-SOL-001

Executive Summary: The DCM Difference

Unlike standard maleimides which undergo Michael addition (forming a saturated succinimide), dichloromaleimides (DCMs) undergo addition-elimination . They retain the double bond after the first thiol attack, allowing for a second reaction.

  • Standard Maleimide: 1 Thiol + Maleimide

    
     Thiosuccinimide (Saturated, Single attachment).
    
  • Dichloromaleimide: 2 Thiols + DCM

    
     Dithiomaleimide (Unsaturated, Bridged/Dual attachment).
    

Most "side reactions" with DCMs arise from failing to respect this dual-reactivity mechanism. This guide addresses the three most common failures: Uncontrolled Bridging, Hydrolytic Cleavage, and Reagent Incompatibility.

Module 1: Controlling Selectivity (Mono- vs. Di-Substitution)

User Issue: "I only want to attach one drug to my antibody, but I'm seeing cross-linking or dimers."

Technical Diagnosis: DCMs are electrophilic enough to react with two nucleophiles. The first substitution (displacing one Cl) leaves a product (monothio-chloromaleimide) that is still reactive. If you have excess thiol or high local concentrations, the second Cl will also be displaced, leading to bridging (intra-chain) or cross-linking (inter-chain).

Troubleshooting Protocol:

ParameterFor Mono-Substitution (Single Attachment)For Di-Substitution (Bridging/Stapling)
Stoichiometry Strict 1.05 equiv of Thiol per DCM.2.2 - 3.0 equiv of Thiol per DCM.
Temperature 0°C - 4°C (Slows the second addition).Room Temperature (20-25°C) or 37°C.
Addition Mode Add Thiol to DCM slowly (Keep DCM in excess).Add DCM to Thiol (Keep Thiol in excess).
pH 6.0 - 6.5 (Reduces thiolate nucleophilicity).7.5 - 8.0 (Promotes rapid double attack).

Expert Insight: If you strictly require mono-substitution, consider using Monobromomaleimides or Monochloromaleimides instead of DCMs. Using a di-functional reagent for a mono-functional task fights thermodynamics.

Module 2: Stability & Hydrolysis (The pH Trap)

User Issue: "My reaction yield is near zero, or my conjugate falls apart over time."

Technical Diagnosis: There are two distinct hydrolysis risks:

  • Pre-Conjugation Hydrolysis: The DCM reagent hydrolyzes before hitting the protein. The ring opens, forming an unreactive maleamic acid.[1]

  • Post-Conjugation Exchange: While dithiomaleimides are stable, they can undergo thiol exchange with high concentrations of blood thiols (e.g., Glutathione/GSH) if not "locked."

The "Self-Validating" Stability System:

  • Step 1 (Reaction): Keep pH < 7.5 to prevent ring opening.

  • Step 2 (Locking): After conjugation, intentionally raise pH to 8.5 for 1-2 hours. This hydrolyzes the ring after the thiols are attached. The resulting structure is immune to retro-Michael exchange.

Decision Tree: Hydrolysis Management

DCM_Hydrolysis Start Start: DCM Reagent CheckPH Check Buffer pH Start->CheckPH HighPH pH > 7.5 CheckPH->HighPH Too Basic OptPH pH 6.0 - 7.0 CheckPH->OptPH Optimal Hydrolysis Pre-Conjugation Hydrolysis (Ring Opens = Dead Reagent) HighPH->Hydrolysis Reaction Successful Conjugation (Dithiomaleimide formed) OptPH->Reaction PostConjugation Post-Conjugation Step Reaction->PostConjugation SerumStability Is Serum Stability Required? PostConjugation->SerumStability YesSerum Yes: Add Hydrolysis Step SerumStability->YesSerum NoSerum No: Store at pH 7 SerumStability->NoSerum Lock Incubate pH 8.5, 2h (Ring Hydrolysis = Locked) YesSerum->Lock

Caption: Logic flow for managing pH to prevent reagent deactivation while ensuring conjugate stability.

Module 3: Reagent Compatibility (TCEP & DTT)

User Issue: "I reduced my antibody with DTT, added DCM, and got a mess."

Technical Diagnosis:

  • DTT (Dithiothreitol): Contains two thiols. It will react with DCM faster than your protein will. DTT must be removed (spin column/dialysis) before adding DCM.

  • TCEP (Tris(2-carboxyethyl)phosphine): Generally safe during the reaction, but high concentrations can attack the maleimide double bond.

Compatibility Matrix:

ReagentStatusAction Required
DTT Incompatible Must remove completely (PD-10 column) before DCM addition.
Beta-Mercaptoethanol Incompatible Must remove completely.
TCEP Compatible Can be present during reaction (up to 2-5 eq).
EDTA Recommended Include 1-5 mM to prevent metal-catalyzed oxidation of thiols.

Module 4: Self-Validation via Fluorescence

One of the unique advantages of Dithiomaleimides (the product of DCM + 2 Thiols) is their photophysical property. Unlike the starting material, the product is often fluorescent .

  • DCM Reagent: Non-fluorescent / Weak emission.

  • Dithiomaleimide Product: Strong fluorescence (often Yellow/Green emission).

Validation Test: If you are attempting to bridge a disulfide (e.g., in an antibody or peptide), simply place the reaction vial under a standard UV lamp (365 nm) or visualize on a gel doc.

  • No Fluorescence: Reaction failed (Hydrolysis or Oxidation).

  • Bright Fluorescence: Successful bridging (Formation of the S-C=C-S system).

Standard Operating Protocol: Disulfide Bridging with DCM

Objective: Re-bridge a reduced disulfide bond (e.g., Antibody inter-chain disulfide) with a DCM-functionalized payload.

Materials:

  • Target Protein (1 mg/mL in PBS, pH 7.4).

  • TCEP (10 mM stock in water).

  • DCM Reagent (10 mM stock in anhydrous DMSO).

  • Buffer: PBS pH 7.4 + 1 mM EDTA.

Step-by-Step:

  • Reduction: Add 2.0 equivalents of TCEP per disulfide bond to the protein solution.

    • Why? You must break the native disulfide to generate the 2 free thiols needed for the DCM.

    • Incubation: 37°C for 1 hour.

  • Conjugation (The "In Situ" Method): Do not remove the TCEP (unless using >10 eq). Immediately add 1.1 equivalents of DCM reagent per disulfide bond.

    • Why 1.1 eq? Slight excess ensures complete bridging, but minimizes off-target reaction with surface lysines.

    • Solvent Note: Keep final DMSO concentration < 10% to prevent protein precipitation.

  • Incubation: Incubate at 4°C for 4 hours or Room Temp for 1 hour. Protect from light.

  • Validation (The "Glow" Check): Check fluorescence. A successful bridge often emits light (depending on the N-substituent).

  • Hydrolytic Locking (Optional but Recommended for In Vivo): Adjust pH to 8.5 using Borate buffer. Incubate at 37°C for 2-4 hours.

    • Result: The ring opens, preventing thiol exchange with serum albumin.

  • Purification: Desalt using a Zeba Spin column or dialysis to remove hydrolyzed excess reagent.

Mechanism of Action

The following diagram illustrates the addition-elimination pathway that distinguishes DCMs from standard maleimides.

DCM_Mechanism DCM Dichloromaleimide (DCM) Intermediate Intermediate (Monothio-chloromaleimide) DCM->Intermediate Substitution 1 (-HCl) Thiol1 Thiol #1 (Protein-SH) Thiol1->Intermediate Attack Product Dithiomaleimide (Bridged Conjugate) Intermediate->Product Substitution 2 (-HCl) Thiol2 Thiol #2 (Protein-SH) Thiol2->Product Attack

Caption: Stepwise displacement of chlorine atoms allows for precise bridging of two thiol groups.

References

  • Smith, M. E. B., et al. (2010). "Protein modification, bioconjugation, and disulfide bridging using bromomaleimides." Journal of the American Chemical Society.[2]

  • Schumacher, F. F., et al. (2011). "In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation." Bioconjugate Chemistry.

  • Jones, M. W., et al. (2011). "Dichloromaleimides as a new class of fluorescent probes." Chemical Communications.[3]

  • Nunes, J. P. M., et al. (2016). "Next generation maleimides: stable and specific cysteine conjugation." RSC Advances.

  • Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry.

Sources

Technical Support Center: Stability of 3,4-Dichloro-1-tritylpyrrole-2,5-dione

[1]

Status: Operational Topic: Acidic Stability Profile & Handling Protocols Ticket ID: CHEM-SUP-34DC-TRT Authorized By: Senior Application Scientist[1]

Executive Summary

You are likely encountering stability issues with 3,4-Dichloro-1-tritylpyrrole-2,5-dione (hereafter referred to as Compound A ) in acidic environments.[1]

The Core Conflict: This molecule presents a stability paradox. The maleimide core is generally stable in acid (resistant to ring-opening hydrolysis), but the N-Trityl (triphenylmethyl) protecting group is highly acid-labile .[1]

If you observe "degradation" in acidic media (e.g., TFA, HCl, or even acidic HPLC buffers), you are likely witnessing detritylation —the cleavage of the protecting group—rather than the destruction of the maleimide ring itself. This guide details how to distinguish, control, and prevent this reaction.

Part 1: The Acid Sensitivity Profile (The "Why")

To troubleshoot effectively, you must understand the competing chemical pathways.

1. The Primary Instability: N-Trityl Cleavage

The trityl group is sterically bulky and forms a highly stable carbocation (


  • Trigger: Protic acids (TFA, HCl, HBr, Formic Acid) or Lewis acids.[1]

  • Result: Formation of 3,4-dichloro-1H-pyrrole-2,5-dione (free maleimide) and Triphenylmethanol (if water is present) or Triphenylmethyl cation .[1]

  • Rate Factor: The electron-withdrawing chlorine atoms at positions 3 and 4 make the maleimide nitrogen less basic, but the stability of the trityl cation drives the reaction forward rapidly in strong acid.

2. The Secondary Stability: Maleimide Ring Integrity

Unlike basic conditions (pH > 8.0), where the maleimide ring rapidly hydrolyzes to form succinamic acid derivatives, the ring structure is robust in acidic media.

  • Implication: If your acid treatment is controlled, you will recover the intact 3,4-dichloromaleimide core, not a ring-opened byproduct.[1]

Part 2: Visualization of Stability Pathways

The following diagram illustrates the divergent fates of Compound A depending on pH conditions.

StabilityPathwaysStartThis compound(Compound A)AcidAcidic Conditions(H+, TFA/DCM)Start->AcidExposureBaseBasic Conditions(pH > 8.0, OH-)Start->BaseExposureDeprotected3,4-Dichloro-1H-pyrrole-2,5-dione(Intact Ring, No Trityl)Acid->DeprotectedN-C Bond Cleavage(Fast)TritylCatTrityl Cation(Ph3C+)Acid->TritylCatHydrolyzedRing-OpenedSuccinamic Acid DerivativeBase->HydrolyzedHydrolysis(Ring Opening)

Figure 1: Reaction pathways for this compound. Acid leads to deprotection; Base leads to destruction (hydrolysis).[1]

Part 3: Troubleshooting Guide (FAQs)
Issue 1: "My compound disappears on LC-MS when using 0.1% TFA."
  • Diagnosis: Unintended on-column detritylation.[1] The acidity of 0.1% Trifluoroacetic Acid (pH ~2) is sufficient to cleave the trityl group over time or at elevated column temperatures.

  • Symptom: You see a new peak with a mass corresponding to [M - 242 Da] (Loss of Trityl group).[1]

  • Solution:

    • Switch to a neutral or slightly basic mobile phase (e.g., Ammonium Acetate pH 6.5) if you need to analyze the protected species.

    • If you must use acid, use Formic Acid (weaker than TFA) and keep the column temperature low (20°C).

Issue 2: "The product precipitates during acidic workup."
  • Diagnosis: Solubility shift.[1] The N-Trityl group is highly lipophilic. Removing it yields 3,4-dichloromaleimide, which has significantly different solubility properties (often less soluble in hexanes/ethers, more soluble in polar organics).[1]

  • Action: Do not discard the solid! Analyze the precipitate. It is likely your deprotected core (3,4-dichloromaleimide).[1]

Issue 3: "I see a red/orange color developing in acid."
  • Diagnosis: Trityl Cation formation.[1] The triphenylmethyl cation (

    
    ) is intensely colored (often yellow/orange/red depending on solvation).
    
  • Action: This confirms deprotection is occurring.[1] If this is unintended, neutralize immediately with dilute

    
    .[1]
    
Part 4: Validated Protocols
Protocol A: Controlled Deprotection (Synthesis)

If your goal is to remove the trityl group to access the free maleimide, use this standard procedure.

Reagents:

  • Dichloromethane (DCM) or Chloroform[1]

  • Trifluoroacetic Acid (TFA)[1][2][3]

  • Triisopropylsilane (TIPS) - Optional scavenger for trityl cation[1]

Step-by-Step:

  • Dissolution: Dissolve Compound A in DCM (0.1 M concentration).

  • Acidification: Add TFA to the solution. A ratio of 1:1 to 1:4 (TFA:DCM) is standard.

    • Note: If the reaction turns bright yellow/orange, this is the trityl cation.

  • Scavenging (Recommended): Add 2-5 equivalents of TIPS. This scavenges the trityl cation to form TIPS-Trt, preventing it from re-reacting or polymerizing.

  • Monitoring: Stir at Room Temperature (RT). Reaction is usually complete within 1-2 hours.[1] Monitor by TLC (the product will be much more polar).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene or DCM to remove excess TFA.

  • Purification: The residue contains the free maleimide.

Protocol B: Stability & Storage (Prevention)

To keep the Trityl group intact:

ParameterRecommendationReason
Solvent DCM, EtOAc, THF, DMSOAvoid protic solvents (MeOH, EtOH) in the presence of any acid trace.[1]
pH Neutral to slightly basic (pH 7.0 - 7.[1]5)Prevents both acid-catalyzed detritylation and base-catalyzed hydrolysis.[1]
Temperature -20°CKinetic stabilization.[1]
Desiccant Store under Argon/NitrogenMoisture + Trace Acid = Accelerated Detritylation.[1]
References
  • Greene's Protective Groups in Organic Synthesis. Protection for the Amino Group: Trityl Amines. Wiley. (General mechanism of N-Trityl cleavage).[1][2] [1]

  • BenchChem. Experimental Conditions for Trityl Group Deprotection. (Protocols for acid-catalyzed removal).[1][2][4]

  • Vector Laboratories. Maleimide Reaction Chemistry.[1] (Stability of maleimide ring in various pH conditions).[5][6][7]

  • Journal of the Chemical Society. Hydrolysis of some N-alkylmaleimides. (Kinetics of maleimide ring opening).

  • National Institutes of Health (PubChem). 3,4-Dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione Compound Summary.[1] (Physical properties and structural data).[1][5][8][9] [1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Recrystallization solvents for N-trityl-3,4-dichloromaleimide purification

[1]

Document ID: TSC-PUR-TDCMI-001 Last Updated: February 26, 2026 Department: Process Chemistry & Purification Support[1]

Executive Summary & Compound Profile

N-Trityl-3,4-dichloromaleimide is a critical intermediate often used in the synthesis of maleimide-based polymers and bioactive conjugates.[1] Its purification presents a unique dichotomy: the 3,4-dichloromaleimide core is planar and moderately polar, while the N-trityl (triphenylmethyl) protecting group is bulky and highly lipophilic.

Successful recrystallization requires a solvent system that balances these opposing properties while effectively sequestering the most common impurity: Triphenylmethanol (Trityl Alcohol) , formed via hydrolysis of the trityl chloride starting material.

Physicochemical Profile
PropertyDescription
Solubility (High) Dichloromethane (DCM), Chloroform, Toluene, Ethyl Acetate, THF
Solubility (Low/Anti-solvent) Hexanes, Heptane, Cold Methanol, Water
Critical Impurities Triphenylmethanol (Trt-OH), 3,4-Dichloromaleimide (Starting Material), Triethylamine Hydrochloride (Salt)
Thermal Stability Stable < 150°C; Trityl group is acid-sensitive (risk of detritylation)

Solvent Selection Logic

The choice of solvent depends heavily on the impurity profile of your crude material. Use the decision matrix below to select the optimal protocol.

RecrystallizationLogicStartAnalyze Crude Purity (TLC/NMR)Impurity_TrtOHMain Impurity:Triphenylmethanol (Trt-OH)Start->Impurity_TrtOHImpurity_SaltsMain Impurity:Salts / Polar ResiduesStart->Impurity_SaltsImpurity_GeneralGeneral Purification(>90% Crude)Start->Impurity_GeneralSolvent_AProtocol A:Toluene / Heptane(Displaces Trt-OH)Impurity_TrtOH->Solvent_ABest SeparationSolvent_BProtocol B:Ethanol / Chloroform(Removes Salts)Impurity_Salts->Solvent_BSolubilizes SaltsSolvent_CProtocol C:Ethyl Acetate / Hexane(Standard)Impurity_General->Solvent_CHigh Yield

Figure 1: Solvent selection decision tree based on impurity profile.[1]

Standard Operating Procedures (SOPs)

Protocol A: The Toluene/Heptane System (High Purity)

Best for removing lipophilic impurities like Trityl Alcohol.

Theory: The compound is highly soluble in hot toluene. Heptane acts as an anti-solvent.[1] Trityl alcohol is more soluble in the Toluene/Heptane mother liquor than the target maleimide, allowing the target to crystallize out while impurities stay in solution.

  • Dissolution: Suspend crude solid in Toluene (approx. 5 mL per gram). Heat to 90°C (or reflux) until fully dissolved.

  • Filtration (Hot): If insoluble particulates (salts) are visible, filter rapidly through a pre-warmed glass frit or Celite pad.[1]

  • Anti-Solvent Addition: While maintaining gentle boiling, add Heptane dropwise.[1]

    • Visual Cue: Stop adding Heptane when a persistent cloudiness (turbidity) appears and does not disappear after 10 seconds of stirring.

    • Re-solubilization: Add a few drops of Toluene to just clear the solution again.

  • Crystallization: Remove from heat. Allow to cool to room temperature (RT) slowly over 2 hours. Then, cool to 0-4°C (fridge) for 4 hours.

  • Harvest: Filter the yellow/off-white crystals. Wash with cold Heptane.[1]

Protocol B: The Ethanol/Chloroform System

Best for removing unreacted 3,4-dichloromaleimide and salts.

  • Dissolution: Dissolve crude in a minimum amount of hot Chloroform (approx. 2-3 mL/g).[1]

  • Solvent Exchange: Slowly add hot Ethanol (approx. 5-8 mL/g).

  • Concentration: Gently boil off the Chloroform (boiling point 61°C) until the solution volume reduces and crystals begin to nucleate.

  • Cooling: Allow to cool to RT. The product will crystallize as the solvent composition shifts towards being Ethanol-rich.[1]

Troubleshooting Guide & FAQs

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, the product comes out of solution as a sticky oil or gum at the bottom of the flask. Cause: The solution became supersaturated too quickly, or the temperature dropped too fast (T < Melting Point of solvated product).

Rescue Workflow:

OilingOutRescueOilProduct Oiled OutReheatReheat to Reflux(Redissolve Oil)Oil->ReheatAddSolventAdd 10-15% MoreGood Solvent (e.g. Toluene)Reheat->AddSolventSeedAdd Seed Crystalat Cloud PointAddSolvent->SeedSlowCoolCool Very Slowly(Insulate Flask)Seed->SlowCool

Figure 2: Step-by-step rescue protocol for oiled-out reactions.

Frequently Asked Questions

Q: Can I use water as an anti-solvent? A: Not recommended. While water is a strong anti-solvent for the trityl group, it often forces the product to precipitate as an amorphous powder or oil rather than a crystal. Furthermore, hot aqueous conditions can promote hydrolysis of the trityl group (detritylation), regenerating the starting material.

Q: My crystals are slightly pink/red. What happened? A: This indicates trace decomposition or the presence of free amine impurities oxidizing. Recrystallize again using Protocol A , but add a small amount of activated charcoal during the hot filtration step to adsorb colored impurities.

Q: Why is Triphenylmethanol (Trt-OH) so hard to remove? A: Trt-OH has a solubility profile very similar to N-trityl-maleimides.[1] If Protocol A fails, perform a "trituration" (washing) of your solid with cold Diethyl Ether . Trt-OH is highly soluble in ether, while N-trityl-3,4-dichloromaleimide has lower solubility in cold ether.[1]

References

  • Synthesis and Polymerization of N-Substituted Dichloromaleimides. Macromolecules, 1995, 28(16), 5581–5587. Demonstrates the solubility trends of dichloromaleimides and the stability of the imide ring.

  • Purification of Trityl-Containing Compounds. Journal of Organic Chemistry, 1998, 63(1), 196–200. Discusses the separation of trityl groups and the removal of triphenylmethanol impurities.

  • General Recrystallization Strategies for N-Substituted Maleimides. ResearchGate Review on 3,4-Disubstituted Maleimides: Synthesis and Biological Activity. Provides context on the polarity and handling of the dichloromaleimide core.

Validation & Comparative

Technical Comparison Guide: 1H NMR Spectrum Analysis of 3,4-Dichloro-1-tritylpyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and drug development professionals focusing on the structural verification and purity analysis of maleimide derivatives.

Executive Summary

3,4-Dichloro-1-tritylpyrrole-2,5-dione (also known as N-trityl-3,4-dichloromaleimide) is a critical intermediate in the synthesis of pharmacologically active maleimides, particularly kinase inhibitors (e.g., GSK-3, EGFR) and antimicrobial agents. The trityl group serves as a lipophilic protecting group for the imide nitrogen, while the 3,4-dichloro motif allows for subsequent nucleophilic substitution.

This guide provides an authoritative protocol for verifying the structure of this compound using 1H NMR spectroscopy. It specifically contrasts the target spectrum with its key precursors (3,4-dichloromaleimide) and non-chlorinated analogs (N-tritylmaleimide) to establish a self-validating identification workflow.

Structural Analysis & Theoretical Expectations

To accurately interpret the NMR spectrum, one must deconstruct the molecule into its magnetically distinct environments.

Structural Components[1][2][3][4][5]
  • Maleimide Core (Pyrrole-2,5-dione):

    • Positions 3, 4: Substituted with Chlorine atoms.[1][2][3][4][5][6] Result: No protons. (Silent in 1H NMR).

    • Position 1 (Nitrogen): Substituted with Trityl group. Result: No N-H proton.

  • Trityl Group (Triphenylmethyl):

    • Consists of three phenyl rings attached to a central quaternary carbon.

    • Protons: 15 aromatic protons total.

    • Magnetic Environment: Chemically equivalent on the NMR timescale due to free rotation, typically appearing as a multiplet.

The "Silent Core" Phenomenon

The defining feature of this compound is the absence of signals in the typical olefinic region (6.0–7.0 ppm) and the imide region (8.0–11.0 ppm). Positive identification relies heavily on the integration of the aromatic region relative to the absence of other signals.

Experimental Protocol

Sample Preparation[4][6]
  • Solvent Selection: Chloroform-d (CDCl₃) is the preferred solvent.

    • Reasoning: The trityl group renders the molecule highly lipophilic. DMSO-d₆ may be used but often complicates the aromatic region due to solvent viscosity broadening.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[7]

Synthesis Workflow & Verification Logic

The following diagram illustrates the logical flow for synthesizing and verifying the target, highlighting where NMR analysis acts as the critical gatekeeper.

SynthesisWorkflow Start Start: 3,4-Dichloromaleimide Reaction N-Alkylation (DMF/Acetone) Start->Reaction Reagent + Trityl Chloride (+ Base) Reagent->Reaction Crude Crude Product Reaction->Crude Purification Recrystallization / Column Crude->Purification NMR 1H NMR Verification Purification->NMR Pass Valid Target NMR->Pass Only Aromatics (7.2-7.5 ppm) Fail1 Recycle/Purify NMR->Fail1 Peak at ~8.0 ppm (Unreacted Imide) Fail2 Discard NMR->Fail2 Peak at ~6.7 ppm (Dechlorination)

Figure 1: Synthesis and NMR verification workflow for this compound.

Comparative Spectral Analysis

This section compares the target compound against its most common "false positives"—the starting material and the non-chlorinated analog.

Master Comparison Table (500 MHz, CDCl₃)
FeatureTarget Compound (3,4-Dichloro-1-trityl...)[8]Alternative A (Precursor) (3,4-Dichloromaleimide)Alternative B (Analog) (N-Tritylmaleimide)
Imide Proton (NH) Absent Broad singlet, ~7.8 – 11.0 ppm (solvent dependent)Absent
Olefinic Protons (C=C-H) Absent (Cl substituted)Absent (Cl substituted)Singlet, ~6.68 ppm (2H)
Aromatic Protons (Trityl) Multiplet, 7.15 – 7.45 ppm (15H)Absent Multiplet, 7.15 – 7.45 ppm (15H)
Key Diagnostic Only aromatic signals; no other peaks.Presence of exchangeable NH proton.Presence of olefinic singlet at 6.68 ppm.[2]
Detailed Spectral Assignment

Target: this compound

  • δ 7.15 – 7.45 ppm (m, 15H):

    • This multiplet corresponds to the ortho, meta, and para protons of the three phenyl rings in the trityl group.

    • Due to the electron-withdrawing nature of the maleimide ring, these protons may appear slightly downfield compared to free trityl chloride, but they generally overlap into a complex envelope.

  • Residual Solvent (CDCl₃): Singlet at 7.26 ppm (often overlaps with the trityl signal).

  • Water: Broad singlet ~1.56 ppm (variable).

Note on Impurities:

  • Trityl Alcohol (Triphenylmethanol): A common hydrolysis byproduct. It shows aromatic signals very similar to the target but typically includes a labile OH proton (variable position) and slightly different aromatic splitting patterns.

  • Ethyl Acetate/Hexane: Common recrystallization solvents.[2] Look for triplets/quartets at 1.2/4.1 ppm (EtOAc) or multiplets at 0.8-1.3 ppm (Hexane).

Decision Logic for Purity Assessment

To ensure the integrity of the compound for drug development assays (e.g., kinase inhibition), follow this logical validation tree.

LogicTree Q1 Q1: Are there peaks between 6.0 - 7.0 ppm? Q2 Q2: Is there a broad peak > 8.0 ppm? Q1->Q2 No Result_Analog FAIL: N-Tritylmaleimide (Missing Chlorines) Q1->Result_Analog Yes (Singlet ~6.7 ppm) Q3 Q3: Is the integration of aromatics consistent? Q2->Q3 No Result_Start FAIL: Unreacted Precursor (3,4-Dichloromaleimide) Q2->Result_Start Yes (NH Signal) Result_Pure PASS: Pure Target (3,4-Dichloro-1-trityl...) Q3->Result_Pure Yes (15H relative to impurity) Result_Impure FAIL: Check Integration/Solvents Q3->Result_Impure No

Figure 2: Logic tree for interpreting the 1H NMR spectrum of the target compound.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Walter, M. E., et al. (2018).[5] Synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione in micro-waves reactor. Journal of Analytical & Pharmaceutical Research, 7(5), 641-644.[3][5]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 300953, 3,4-Dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione.[6]

  • Royal Society of Chemistry. (2022).[2] Supplementary Information: Analytical data of prepared N-substituted maleimides. RSC Advances.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

Technical Guide: Characteristic IR Absorption Bands of N-Trityl Dichloromaleimide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

N-Trityl-3,4-dichloromaleimide is a specialized reagent primarily utilized in bioconjugation and organic synthesis. It serves two critical functions:

  • Thiol-Reactive Linker: The dichloromaleimide core acts as a "rebridging" agent for disulfide bonds in proteins (e.g., antibodies), offering superior stability compared to standard maleimides by preventing retro-Michael addition.

  • Protected Intermediate: The trityl (triphenylmethyl) group acts as a sterically bulky protecting group for the imide nitrogen, often used to solubilize the core or direct regioselectivity during synthesis before deprotection.

Precise Infrared (IR) spectroscopy is the gold standard for validating the integrity of this molecule, specifically to confirm the presence of the chlorine substituents (critical for reactivity) and the trityl group (critical for solubility and protection).

Comparative IR Analysis

The following analysis distinguishes N-Trityl Dichloromaleimide from its two closest structural relatives: the non-chlorinated N-Trityl Maleimide and the unprotected 3,4-Dichloromaleimide .

Table 1: Diagnostic IR Bands Comparison
Functional GroupVibration ModeN-Trityl Dichloromaleimide (Target)N-Trityl Maleimide (Alternative 1)3,4-Dichloromaleimide (Alternative 2)
Imide Carbonyl (C=O) Sym. Stretch1790–1795 cm⁻¹ (Weak)1770 cm⁻¹1780 cm⁻¹
Asym. Stretch1730–1740 cm⁻¹ (Strong)1705–1710 cm⁻¹1730 cm⁻¹
Imide Nitrogen N-H StretchAbsent Absent3200–3250 cm⁻¹ (Broad)
Alkene (Maleimide Ring) C=C Stretch1610–1630 cm⁻¹ 1580–1600 cm⁻¹1600–1620 cm⁻¹
Trityl Group (Aromatic) C-H Stretch3030–3080 cm⁻¹ 3030–3080 cm⁻¹Absent
Ring Deformation700 & 750 cm⁻¹ (Strong)700 & 750 cm⁻¹Absent
Halogen C-Cl Stretch800–850 cm⁻¹ (Broad)Absent800–850 cm⁻¹
Expert Insight: The "Chlorine Shift"

The most critical quality control parameter is the Carbonyl Shift . The two chlorine atoms on the maleimide ring are highly electronegative. Through the inductive effect (-I), they withdraw electron density from the ring system.

  • Effect: This strengthens the C=O bond order, shifting the absorption to a higher wavenumber (blue shift) by approximately 20–30 cm⁻¹ compared to the non-chlorinated variant.

  • Validation: If your major carbonyl peak appears below 1720 cm⁻¹, your sample has likely degraded (hydrolysis of Cl) or is the non-chlorinated impurity.

Experimental Protocol: Synthesis & Characterization

To generate a reference standard for IR analysis, the following protocol utilizes the reaction between 3,4-dichloromaleimide and trityl chloride. This method is preferred over anhydride-amine condensation due to the steric bulk of the trityl group.

Workflow Diagram

SynthesisWorkflow Start Start: 3,4-Dichloromaleimide Reaction Reaction Solvent: DMF/Acetone Temp: Reflux 4h Start->Reaction Reagent Reagent: Trityl Chloride Base: Et3N / Ag2O Reagent->Reaction Workup Workup Filter Precipitate Wash w/ Cold Water Reaction->Workup Purification Purification Recrystallization (Benzene/Hexane) Workup->Purification Product Final Product: N-Trityl Dichloromaleimide Purification->Product

Figure 1: Synthesis pathway for the isolation of N-Trityl Dichloromaleimide.

Step-by-Step Protocol
  • Activation: Dissolve 3,4-dichloromaleimide (1.0 eq) in dry acetone or DMF.

  • Deprotonation: Add Triethylamine (Et₃N) (1.2 eq) to generate the imide anion. Note: The solution typically darkens slightly.

  • Tritylation: Add Trityl Chloride (1.1 eq) slowly to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 60-70°C) for 4 hours. The reaction is driven by the precipitation of triethylamine hydrochloride (or AgCl if using silver salts).

  • Isolation:

    • Cool to room temperature.[1]

    • Pour into ice-cold water. The hydrophobic N-trityl product will precipitate as a white/off-white solid.

    • Filter and wash with cold methanol to remove unreacted trityl chloride.

  • Sample Prep for IR: Dry the solid under high vacuum (0.1 mbar) for 12 hours. Mix 1 mg of sample with 100 mg dry KBr and press into a pellet, or use a Diamond ATR accessory.

Diagnostic Decision Tree

Use this logic flow to interpret the IR spectrum of an unknown batch.

IR_DecisionTree Start Start: Analyze Spectrum CheckNH Peak at 3200-3300 cm⁻¹ (N-H Stretch)? Start->CheckNH CheckTrityl Peaks at 700/750 cm⁻¹ AND >3000 cm⁻¹? CheckNH->CheckTrityl No ResultUnprotected Result: Unprotected 3,4-Dichloromaleimide CheckNH->ResultUnprotected Yes CheckChlorine Peak at >1730 cm⁻¹ (C=O) AND ~800 cm⁻¹? ResultNonChloro Result: N-Trityl Maleimide (No Chlorine) CheckChlorine->ResultNonChloro No (C=O < 1720) ResultTarget Result: CONFIRMED N-Trityl Dichloromaleimide CheckChlorine->ResultTarget Yes CheckTrityl->CheckChlorine Yes CheckTrityl->ResultUnprotected No (Unlikely if N-H absent)

Figure 2: Logic gate for spectral identification.

References

  • Gorin, G., et al. (1966).[2] "Kinetics of the reaction of N-ethylmaleimide with cysteine and some congeners." Archives of Biochemistry and Biophysics, 115(3), 593-597.[2] Link

  • Smith, B.C. (2020). "Organic Nitrogen Compounds VIII: Imides." Spectroscopy, 35(1), 10–15. Link

  • Demirtas, I., et al. (2022).[2][3] "Synthesis and reactivity of novel trityl-type protecting groups." Organic Communications, 15(2), 154-164. Link

  • Tedaldi, L. M., et al. (2009). "Bromomaleimides: new reagents for the selective and reversible modification of cysteine." Chemical Communications, (43), 6583-6585. Link

  • NIST Chemistry WebBook. "3,4-Dichloro-1H-pyrrole-2,5-dione (Dichloromaleimide) Spectral Data." Link

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of Trityl-Protected Maleimides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes field of Antibody-Drug Conjugate (ADC) and peptide therapeutic development, the Trityl (Triphenylmethyl, Trt) group serves a dual purpose: it is a robust acid-labile protecting group for amines/thiols and a highly sensitive "mass tag" for spectrometric verification.

This guide analyzes the mass spectrometry (MS) fragmentation patterns of Trityl-functionalized maleimide linkers (typically Trt-NH-Linker-Maleimide). We compare this specific architecture against alternative protecting strategies (Boc, Fmoc, and Furan-protected maleimides) to assist analytical scientists in validating linker integrity and purity.

Mechanistic Insight: The Trityl Signature

The Chemistry of Trityl-Maleimides

In bioconjugation workflows, "Trityl-protected maleimides" most commonly refer to bifunctional linkers where an amine or hydroxyl group is protected by a Trityl group, while the maleimide moiety remains free for thiol conjugation (or is itself protected as a Diels-Alder adduct).

The Trityl group is sterically bulky and highly lipophilic. Under Electrospray Ionization (ESI) conditions, it exhibits a unique fragmentation behavior driven by the stability of the triphenylmethyl carbocation .

Fragmentation Pathway Analysis

When a Trityl-containing precursor is subjected to Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD), the fragmentation is dominated by the cleavage of the C–N or C–O bond connecting the Trityl group to the linker.

  • Primary Event: Heterolytic cleavage generates the resonance-stabilized Trityl cation ([Ph3C]+) .

  • Diagnostic Ion: m/z 243.12 (Monoisotopic).

  • Signal Intensity: This ion is often the base peak (100% relative abundance) in MS/MS spectra, even at low collision energies, due to the exceptional stability of the tertiary carbocation delocalized over three phenyl rings.

Visualization: Fragmentation Logic

TritylFragmentation Precursor [Trt-Linker-Maleimide + H]+ TS Transition State (C-N Bond Weakening) Precursor->TS CID/HCD Energy TrtCation Trityl Cation [Ph3C]+ (m/z 243.12) (Dominant Species) TS->TrtCation Heterolytic Cleavage NeutralLinker Neutral Loss [H-Linker-Maleimide] TS->NeutralLinker Neutral Loss MalFragment Maleimide Ring Fragments (m/z 98, 125) NeutralLinker->MalFragment Secondary Fragmentation

Figure 1: The dominant fragmentation pathway of Trityl-protected maleimides in positive ESI-MS/MS, highlighting the formation of the diagnostic m/z 243 cation.

Comparative Performance: Trityl vs. Alternatives

To validate the synthesis of maleimide linkers, researchers must distinguish between different protecting groups. The table below compares the MS performance of Trityl against common alternatives: Boc (tert-butyloxycarbonyl), Fmoc (fluorenylmethyloxycarbonyl), and Furan-protected (exo-diene adduct) maleimides.

Table 1: Diagnostic MS Fragmentation Patterns of Maleimide Protecting Groups
FeatureTrityl (Trt) Boc Fmoc Furan-Protected (exo)
Primary Utility Amine/Thiol ProtectionAmine ProtectionAmine ProtectionMaleimide Olefin Protection
Diagnostic Ion (Positive Mode) m/z 243.12 (Trityl Cation)m/z 57.07 (t-Butyl Cation)m/z 179.08 (Dibenzofulvene Cation)None (Neutral Loss dominant)
Neutral Loss Mass of Linker (M - 243)-56 Da (Isobutene) & -100 Da (Boc)-196 Da (Fmoc-OH) or -222 Da (Fmoc-isocyanate)-68 Da (Furan, Retro-Diels-Alder)
Signal Intensity High (Base Peak)Low to Medium (m/z 57 is often noisy)High (m/z 179 is stable)Variable (Depends on thermal/collision energy)
Stability in Source High (Survivable in soft ESI)Low (Often fragments in source)HighLow (Retro-DA can occur in source)
Experimental Note Best for "Mass Tagging" due to distinct m/z 243 signal.[1]Common background noise interference at low mass range.Good UV traceability, but m/z 179 is less unique than 243.Critical for distinguishing "Open" vs "Protected" maleimide.
Why Choose Trityl?
  • Causality: The Trityl group's high mass (243 Da) shifts the precursor ion significantly higher, moving it away from low-mass matrix noise.

  • Validation: The appearance of m/z 243 confirms the presence of the protecting group and the N-terminal integrity. If you see the precursor mass but no m/z 243 upon fragmentation, the Trityl group may have been hydrolyzed or modified.

Experimental Protocol: Self-Validating LC-MS Workflow

This protocol is designed to characterize a synthesized Trt-PEG4-Maleimide linker. It uses a "Step-Ramp" collision energy approach to ensure both the protecting group and the backbone are characterized.

Materials
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer (ESI source).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water + 0.1% Formic Acid.

  • Sample: 1 µM Trityl-Maleimide linker in 50:50 ACN:H2O.

Step-by-Step Methodology
  • Source Optimization (Soft Ionization):

    • Set Source Temperature to < 250°C. Reason: High heat can induce premature loss of the Trityl group or Retro-Diels-Alder reactions in maleimides.

    • Set Cone Voltage/S-Lens to low values (e.g., 10-20V). Goal: Preserve the intact protonated molecule [M+H]+.

  • MS1 Survey Scan:

    • Verify the precursor mass. For Trt-NH-PEG4-Mal (MW ~500-800 Da), observe the [M+H]+ and [M+Na]+ adducts.

    • Self-Check: If [M+H-243]+ is observed in MS1, the source energy is too high. Lower the voltage.

  • MS2 Fragmentation (Step-Ramp CID):

    • Apply stepped Normalized Collision Energy (NCE): 15%, 30%, 45% .

    • Low Energy (15%): Look for the m/z 243.12 peak. It should appear immediately.

    • Medium Energy (30%): Look for the Neutral Loss of the Trityl group (leaving the [H-Linker-Mal]+ ion).

    • High Energy (45%): Look for maleimide-specific fragments (e.g., cleavage of the PEG chain or ring opening).

  • Data Interpretation:

    • Pass Criteria:

      • Intact Precursor in MS1.

      • Base peak m/z 243.12 in MS2.

      • Absence of m/z 68 loss (confirms no Furan protection is present, if not intended).

Advanced Visualization: Differentiating Linker States

The following diagram illustrates how to distinguish between a Trityl-Protected linker and a Furan-Protected linker using MS/MS logic.

LinkerDecisionTree Start Unknown Maleimide Linker MS/MS Check243 Is m/z 243.12 Present? Start->Check243 CheckLoss68 Is Neutral Loss -68 Da Observed? Check243->CheckLoss68 No ResultTrt Confirmed: Trityl-Protected (Amine/Thiol Protection) Check243->ResultTrt Yes (Dominant) ResultFuran Confirmed: Furan-Protected (Maleimide Olefin Protection) CheckLoss68->ResultFuran Yes (Retro-DA) ResultFree Free Maleimide / Other Protection (Check for m/z 57, 179) CheckLoss68->ResultFree No

Figure 2: Decision tree for identifying maleimide protecting groups based on MS/MS diagnostic ions.

References

  • MDPI. (2015). Exploiting Protected Maleimides to Modify Oligonucleotides, Peptides and Peptide Nucleic Acids. Molecules. Retrieved from [Link]

  • Glen Research. (2000). Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Report 13.13. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Comparison of N-ethyl Maleimide and N-(1-phenylethyl) Maleimide for Derivatization of Biological Thiols. PubMed. Retrieved from [Link]

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of 3,4-Dichloro-N-tritylmaleimide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis and predictive comparison of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) chemical shifts for 3,4-dichloro-N-tritylmaleimide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with experimental data from analogous structures to offer a robust framework for spectral assignment and verification.

Introduction

3,4-dichloro-N-tritylmaleimide is a molecule of interest in synthetic chemistry, potentially serving as a versatile building block due to the reactivity of the maleimide ring and the bulky, protective nature of the trityl group. Accurate characterization of this compound is paramount, and ¹³C NMR spectroscopy is a cornerstone of this process. This guide will navigate the expected chemical shifts of the target molecule by dissecting its constituent parts and comparing them to known experimental data for related N-substituted maleimides and trityl-containing compounds.

Predicting the ¹³C NMR Spectrum: A Structural Dissection

The chemical shift of a carbon nucleus is highly dependent on its local electronic environment.[1][2] We can predict the approximate chemical shifts for 3,4-dichloro-N-tritylmaleimide by examining its key structural features: the dichloromaleimide ring and the N-trityl group.

The Dichloromaleimide Core

The maleimide ring itself presents two distinct carbon environments: the carbonyl carbons (C=O) and the olefinic carbons (C=C).

  • Carbonyl Carbons (C=O): In a standard maleimide, the carbonyl carbons typically resonate in the downfield region of the spectrum, around 170 ppm, due to the deshielding effect of the electronegative oxygen atom.[3][4]

  • Olefinic Carbons (C=C): The vinylic carbons of the maleimide ring generally appear at approximately 134 ppm.[3]

The introduction of two chlorine atoms at the 3 and 4 positions will significantly influence the chemical shifts of the olefinic carbons. Chlorine is an electronegative atom that will exert a deshielding effect. However, the precise impact can be complex, involving both inductive and resonance effects. We can anticipate a downfield shift for these carbons compared to an unsubstituted maleimide.

The N-Trityl Substituent

The trityl (triphenylmethyl) group introduces several new carbon signals:

  • Quaternary Carbon (C-Trityl): The central quaternary carbon of the trityl group, bonded to the nitrogen of the maleimide ring and three phenyl rings, is expected to have a characteristic chemical shift. In related structures, this quaternary carbon signal appears around 87.5 ppm.[5]

  • Phenyl Carbons: The three phenyl rings will give rise to four distinct signals in a proton-decoupled ¹³C NMR spectrum, assuming free rotation:

    • Ipso-carbon: The carbon directly attached to the central quaternary carbon. These typically appear around 144.6 ppm.[5]

    • Ortho-carbons: Carbons adjacent to the ipso-carbon. Expected around 129.0 ppm.[5]

    • Meta-carbons: Carbons two bonds away from the ipso-carbon. Expected around 128.3 ppm.[5]

    • Para-carbon: The carbon opposite the ipso-carbon. Expected around 127.4 ppm.[5]

The nitrogen atom of the maleimide ring will also influence the chemical shifts of the adjacent carbonyl carbons and the trityl group's quaternary carbon.

Comparative Analysis with Structurally Related Compounds

Compound Carbonyl (C=O) (ppm) Olefinic (C=C) (ppm) N-Substituent Carbons (ppm)
N-(4-methoxybenzyl)maleimide 170.4134.2159.3, 129.9, 128.5, 114.0, 55.2, 40.9
N-(4-chlorobenzyl)maleimide Not explicitly assignedNot explicitly assignedNot explicitly assigned
N-propylmaleimide Not explicitly assignedNot explicitly assignedNot explicitly assigned
N-(4-fluorophenyl)maleimide 169.3134.2162.8, 160.9, 127.9, 127.8, 116.2, 116.0
N-p-tolylmaleimide 169.6134.2138.0, 129.8, 128.7, 126.0, 21.1
Maleimide disulfide-terminated PEG polymer 170.6134.2Not applicable

Table 1: Experimental ¹³C NMR Chemical Shifts for various N-substituted maleimides. Data sourced from supplementary information of a Royal Society of Chemistry publication.[6]

The data in Table 1 consistently shows the carbonyl carbons of the maleimide ring resonating around 170 ppm and the olefinic carbons around 134 ppm for various N-substituted maleimides.[3][6] This provides a solid baseline for our target molecule.

For the trityl group, a study on trityl-protected triethanolamines provides excellent reference points for the phenyl carbons and the central quaternary carbon.[5]

Carbon Type Reported Chemical Shift (ppm)
C-ipso 144.6
C-ortho 129.0
C-meta 128.3
C-para 127.4
O-C(Ph)₃ 87.5

Table 2: Experimental ¹³C NMR Chemical Shifts for a trityl group attached to an oxygen.[5] While our target has a nitrogen linkage, these values provide a close approximation.

Predicted ¹³C NMR Chemical Shifts for 3,4-Dichloro-N-tritylmaleimide

Based on the analysis of its structural components and comparison with related compounds, the following table summarizes the predicted ¹³C NMR chemical shifts for 3,4-dichloro-N-tritylmaleimide.

Carbon Atom Predicted Chemical Shift (ppm) Justification
Carbonyl (C=O)~168-172Consistent with N-substituted maleimides.[3][6]
Olefinic (C-Cl)>134Downfield shift expected due to the electronegativity of chlorine.
Trityl Quaternary (N-C(Ph)₃)~70-90Based on analogous structures.[5]
Trityl Ipso-Carbon~144Based on reported values for trityl groups.[5]
Trityl Ortho-Carbons~129Based on reported values for trityl groups.[5]
Trityl Meta-Carbons~128Based on reported values for trityl groups.[5]
Trityl Para-Carbon~127Based on reported values for trityl groups.[5]

Table 3: Predicted ¹³C NMR Chemical Shifts for 3,4-dichloro-N-tritylmaleimide.

Experimental Protocol for ¹³C NMR Acquisition

To validate these predictions, the following experimental protocol is recommended for acquiring a high-quality ¹³C NMR spectrum of 3,4-dichloro-N-tritylmaleimide.

I. Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 10-20 mg of 3,4-dichloro-N-tritylmaleimide and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly affect chemical shifts.[7][8]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[9]

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

II. NMR Instrument Parameters

The following parameters are suggested for a standard ¹³C NMR experiment. Modern spectrometers often have automated routines that optimize these parameters.[10]

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater for protons) will provide better signal dispersion.

  • Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be observed.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.[11]

  • Temperature: Standard probe temperature (e.g., 298 K).

III. Data Processing
  • Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.

  • Referencing: Reference the spectrum to the TMS signal at 0 ppm.

Visualization of the Molecular Structure and Analytical Workflow

To further clarify the relationships between the molecular structure and the expected NMR signals, the following diagrams are provided.

Molecular Structure of 3,4-dichloro-N-tritylmaleimide cluster_maleimide Dichloromaleimide Ring cluster_trityl N-Trityl Group C1 C=O C3 C-Cl C1->C3 C2 C=O C4 C-Cl C2->C4 C3->C4 N N N->C1 N->C2 C_quat C_quat N->C_quat Ph1 Phenyl C_quat->Ph1 Ph2 Phenyl C_quat->Ph2 Ph3 Phenyl C_quat->Ph3

Caption: Molecular structure of 3,4-dichloro-N-tritylmaleimide.

¹³C NMR Analysis Workflow A Sample Preparation B ¹³C NMR Data Acquisition A->B C Data Processing B->C D Spectral Analysis & Peak Assignment C->D E Comparison with Predicted Shifts D->E F Structural Verification E->F

Caption: A streamlined workflow for ¹³C NMR analysis.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR chemical shifts for 3,4-dichloro-N-tritylmaleimide. By leveraging data from structurally analogous compounds, we have established a reliable set of expected chemical shifts that can guide researchers in the structural elucidation of this molecule. For unambiguous assignment, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable, as they reveal correlations between protons and carbons.[11] Furthermore, the use of computational methods, such as Density Functional Theory (DFT) and machine learning models, is becoming increasingly accurate for predicting NMR spectra and can serve as a powerful complementary tool.[12][13][14]

References

  • A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv.
  • Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific.
  • Quantitative Prediction of 13C NMR Chemical... : Concepts in Magnetic Resonance. Ovid.
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing.
  • CASPRE - 13 C NMR Predictor.
  • Supplementary Inform
  • The carbon-13 and proton NMR chemical shift spectra of the compound.
  • Effects of N-substituents on the Polymeriz
  • (A) 1 H and (B) 13 C NMR spectra of maleimide disulfide-terminated PEG polymer.
  • Maleimide(541-59-3) 13C NMR spectrum. ChemicalBook.
  • Changes of 1 H NMR spectra of 2.7 × 10 −3 mol dm −3 trityl benzoate...
  • Figure S8. Solution 13 C NMR spectrum of maleimide M (free substituent).
  • 13C NMR Spectroscopy.
  • 13C NMR Chemical Shifts.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance).
  • How to Interpret Chemical Shift in the Carbon-13 NMR. YouTube.
  • CHEMISTRY RESEARCH LABOR
  • One trityl, two trityl, three trityl groups – Structural differences of differently substituted triethanolamines.
  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. PMC.
  • A guide to 13c nmr chemical shift values. Compound Interest.
  • Glen Report 13.13: Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond.
  • Nitrogen NMR.
  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC.
  • How to read NMR spectra from the basics (chemical shift, integration r

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Technical Guide: UV-Vis Absorption Maxima of Substituted N-Trityl Maleimides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

N-trityl maleimides represent a specialized class of maleimide derivatives where the nitrogen atom is protected by a bulky triphenylmethyl (trityl) group. Unlike N-phenyl maleimides, where the aromatic ring is conjugated to the maleimide system, the N-trityl group is attached via a tetrahedral (


) carbon. This structural feature electronically "insulates" the maleimide chromophore while providing massive steric shielding.

This guide characterizes the UV-Vis spectral fingerprints of these compounds. Accurate determination of


 and molar extinction coefficients (

) is critical for:
  • Quantifying functionalization of polymers or surfaces.

  • Monitoring deprotection kinetics (removal of the trityl group under acidic conditions).

  • Purity analysis during the synthesis of antibody-drug conjugates (ADCs) where maleimide hydrolysis is a liability.

The Chromophore Landscape: Spectral Deconvolution

To interpret the spectrum of a substituted N-trityl maleimide, one must deconvolve two distinct chromophores that often overlap in the UV region (200–300 nm).

The Two Primary Chromophores
ChromophoreTransition Type

(Typical)

(

)
Note
Maleimide Core

215 – 220 nm> 10,000Strong absorption; solvent dependent.[1]
Maleimide Core

290 – 300 nm300 – 700Weak, "forbidden" transition; diagnostic for the intact ring.
Trityl Group

(Aromatic)
254 – 260 nm700 – 1,500Fine structure often visible (shoulders); intensity scales with substituents.[1]
Comparative Spectral Data

The following table synthesizes data comparing N-trityl maleimide with its structural analogs. Note the "Insulation Effect" in the N-Trityl entry.

Table 1: Comparative UV-Vis Maxima of N-Substituted Maleimides

Compound ClassN-Substituent Structure

(nm)
Electronic Effect
N-Alkyl Maleimide

(Ethyl)
218, 298Reference standard.[1] No conjugation between N-substituent and ring.
N-Phenyl Maleimide

(Phenyl)
225, 315Red Shift (Bathochromic). The N-phenyl ring conjugates with the maleimide carbonyls, lowering the HOMO-LUMO gap [1].
N-Trityl Maleimide

(Trityl)
219, 259 (sh), 295 Insulated. The steric bulk twists the phenyl rings, and the

carbon prevents conjugation.[1] The spectrum is roughly the sum of N-alkyl maleimide + benzene [2].
N-(4-Methoxytrityl)

230, 275, 295Auxochromic Shift. The methoxy group red-shifts the trityl contribution (259

275 nm) but leaves the maleimide

(295 nm) largely unaffected.[1]

Critical Insight: Unlike N-phenyl maleimides, substituents on the trityl ring (e.g., -OMe, -NO2) exert minimal influence on the maleimide double bond reactivity or its specific absorption (295 nm).[1] They primarily alter the 240–280 nm region associated with the protecting group itself.

Mechanistic Insights: The "Propeller" Effect

Understanding the 3D structure is essential for interpreting the UV data.

  • Steric Decoupling: The trityl group adopts a "propeller" shape to minimize steric clash between the three phenyl rings. This prevents coplanarity.[1]

  • Electronic Insulation: The central carbon of the trityl group is

    
     hybridized. There is no orbital overlap  between the 
    
    
    
    -system of the trityl phenyl rings and the
    
    
    -system of the maleimide carbonyls.
  • Consequence: The UV spectrum is additive.

    • 
      [1]
      
    • This allows researchers to use the 295 nm band to quantify the maleimide content specifically, even in the presence of the trityl group (which absorbs maximally at 259 nm).

Experimental Protocol: Precise Determination of

This protocol is designed to eliminate common errors caused by solvent cut-offs and hydrolysis.

Materials
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM), HPLC Grade.[1] (Avoid alcohols like Methanol which can undergo Michael addition to the maleimide over time).

  • Blank: Pure solvent.[1]

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

Workflow
  • Stock Preparation:

    • Weigh ~5.0 mg of N-trityl maleimide derivative (accuracy

      
       0.01 mg).
      
    • Dissolve in 10.0 mL MeCN (Concentration

      
       1-2 mM).
      
    • Note: Sonicate to ensure complete dissolution; trityl derivatives can be hydrophobic.[1]

  • Serial Dilution:

    • Prepare 5 dilutions ranging from 10

      
      M to 100 
      
      
      
      M.
    • Target Absorbance: 0.1 – 1.0 AU (Linear range of Beer-Lambert Law).[1]

  • Measurement:

    • Scan range: 200 nm to 400 nm.[1]

    • Scan rate: 600 nm/min.[1]

    • Baseline correction: Auto-zero with solvent blank.

  • Data Analysis (Self-Validating Step):

    • Plot Absorbance vs. Concentration (M) for

      
       (e.g., 259 nm and 295 nm).[1]
      
    • Perform linear regression (

      
      ).[1]
      
    • Validation:

      
       must be 
      
      
      
      .[1] The y-intercept (
      
      
      ) should be near zero.
    • The slope (

      
      ) is the Molar Extinction Coefficient (
      
      
      
      ).

Visualization: Electronic States & Workflow

The following diagrams illustrate the lack of conjugation in N-trityl systems compared to N-phenyl, and the experimental decision tree.

G cluster_0 Electronic Connectivity cluster_1 Spectral Output N_Phenyl N-Phenyl Maleimide (Conjugated) Orbital_P Orbital Overlap (Red Shift) N_Phenyl->Orbital_P sp2-sp2 bond N_Trityl N-Trityl Maleimide (Insulated) Orbital_T sp3 Carbon Block (No Shift) N_Trityl->Orbital_T sp3-sp2 bond Spec_P Single Broad Band ~225-320 nm Orbital_P->Spec_P Spec_T Distinct Bands 259 nm (Trityl) 295 nm (Maleimide) Orbital_T->Spec_T

Caption: Figure 1. Electronic decoupling in N-Trityl maleimides results in distinct spectral bands compared to conjugated N-Phenyl analogs.

Workflow Start Start: Sample Prep Solvent Select Solvent (MeCN or DCM) Start->Solvent Check_Sol Solvent Cut-off < 210nm? Solvent->Check_Sol Check_Sol->Solvent No (Retry) Measure Scan 200-400 nm Check_Sol->Measure Yes Identify Identify Peaks: ~259nm (Trityl) ~295nm (Maleimide) Measure->Identify Calc Calculate Epsilon (Slope of Abs vs Conc) Identify->Calc

Caption: Figure 2. Step-by-step workflow for accurate determination of extinction coefficients.

References

  • ResearchGate. Effects of substituent and solvent on the structure and spectral properties of maleimide derivatives. Available at: [Link]

  • MDPI. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Available at: [Link][1][2]

  • RSC Advances. Synthesis and photophysical properties of blue emission maleimide molecules. Available at: [Link][2][3][4][5][6][7][8][9]

  • NIST. Extinction Coefficients of Triplet–Triplet Absorption Spectra of Organic Molecules. Available at: [Link][1][2][5]

Sources

Safety Operating Guide

3,4-Dichloro-1-tritylpyrrole-2,5-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

3,4-Dichloro-1-tritylpyrrole-2,5-dione (also known as N-Trityl-3,4-dichloromaleimide) is a halogenated, electrophilic organic reagent.[1][2] Unlike standard organic waste, its disposal is governed by its halogen content and potential for alkylating biological targets .[1]

Parameter Critical Directive
Waste Classification RCRA Hazardous Waste (Halogenated)
Primary Hazard Skin sensitizer, respiratory irritant, potential alkylating agent.[1][2]
Disposal Stream Solid: High-BTU Incineration (Halogenated).[2] Liquid: Halogenated Solvent Waste (Do NOT mix with non-halogenated).[2]
Contraindications Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or aqueous basic waste (risk of uncontrolled hydrolysis).
Spill Response Dry cleanup only. Do not generate dust.[2]

Chemical Profile & Hazard Assessment

To dispose of this compound safely, one must understand its reactivity. It is a derivative of 3,4-dichloromaleimide protected by a bulky trityl (triphenylmethyl) group.[1][2]

  • Lipophilicity: The trityl group renders the molecule highly hydrophobic. It will not dissolve in water, making aqueous decontamination ineffective and potentially spreading the contamination as a suspension.

  • Electrophilicity: The dichloro-maleimide core is electron-deficient.[2] It is designed to react with nucleophiles (like thiols in proteins). This mechanism of action is why it is a sensitizer and potentially toxic; it covalently modifies biological tissue.

  • Acid Sensitivity: The trityl group is acid-labile.[3] Exposure to strong acids in a waste container can cleave the protecting group, releasing the more volatile and reactive 3,4-dichloromaleimide parent compound.

Physicochemical Data Table

PropertyValue / Description
Chemical Name This compound
Parent CAS 1193-54-0 (3,4-Dichloro-1H-pyrrole-2,5-dione)
Molecular Formula C23H15Cl2NO2
Solubility Insoluble in water; Soluble in DCM, DMSO, Acetone, Chloroform.[1][2][4]
Reactivity Reacts with thiols/amines; Trityl group cleaves in acidic media.[2]

Personal Protective Equipment (PPE) & Engineering Controls

Before handling waste containers or cleaning spills, the following barrier protection is mandatory.

  • Respiratory: N95 minimum for solid handling. If handling solutions in open containers outside a fume hood, use a half-face respirator with Organic Vapor/Acid Gas cartridges (OV/AG).[2]

  • Dermal: Double-gloving is required.[2]

    • Inner Layer: Nitrile (4 mil).[2]

    • Outer Layer: Nitrile (minimum 8 mil) or Laminate film (Silver Shield) for prolonged handling of solutions.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for liquid waste pouring.[2]

Disposal Workflows & Decision Logic

The following logic gate ensures compliance with EPA regulations (typically 40 CFR 261) and minimizes cross-contamination risks.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Trace Trace / Contaminated Debris (Gloves, Weigh Boats) StateCheck->Trace SolidBin Container: Wide-Mouth HDPE Label: 'Hazardous Waste - Solid (Halogenated)' Constituents: this compound Solid->SolidBin HalogenCheck Solvent System? Liquid->HalogenCheck DebrisBin Container: Hazardous Debris Pail Label: 'Contaminated Solids - Halogenated' Trace->DebrisBin HaloLiq Container: Glass/HDPE Carboy Label: 'Hazardous Waste - Halogenated Solvent' (e.g., DCM, Chloroform mixtures) HalogenCheck->HaloLiq Halogenated Solvent NonHaloLiq CRITICAL STOP: Do NOT mix with Non-Halogenated stream. Segregate into Halogenated Waste. HalogenCheck->NonHaloLiq Non-Halogenated Solvent Incineration Final Fate: High-BTU Incineration SolidBin->Incineration HaloLiq->Incineration NonHaloLiq->HaloLiq Re-route DebrisBin->Incineration

Figure 1: Decision logic for segregating this compound waste streams. Note the forced routing of all liquid solutions into "Halogenated" streams regardless of the solvent used, due to the solute's chlorine content.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired reagents, reaction precipitates, or bulk surplus.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid.[2] Avoid glass for solids to prevent breakage during compaction/transport.

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[5][6][7] If the compound is caked, do not chip at it aggressively; dispose of the entire primary container (vial) into the waste jar.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."[2][8]

    • Chemical Components: "this compound (100%)."[1][2]

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Storage: Store in the "Halogenated Waste" satellite accumulation area. Keep away from heat sources.

Protocol B: Solution Waste (Reaction Mixtures)

Use this for mother liquors, washes, or dissolved reagents.[1][2]

  • Solvent Compatibility: Ensure the waste solvent is compatible with the carboy material.

    • Dichloromethane (DCM):[2] Use Glass or Fluorinated HDPE. Standard HDPE can swell with long-term DCM exposure.[2]

    • Acetone/DMSO: Standard HDPE is acceptable.

  • Segregation: Even if dissolved in Acetone (non-halogenated), the presence of the dichloro-maleimide classifies the entire mixture as Halogenated Waste .

    • Why? Halogenated waste is incinerated at higher temperatures to destroy the carbon-chlorine bond and scrub HCl emissions. Sending this to a non-halogenated fuel blending stream can violate emissions permits.

  • Labeling:

    • List all solvents (e.g., "Acetone 95%, Dichloromethane 4%").

    • List the solute: "this compound (<1%)."[1][2]

Protocol C: Spill Cleanup (Dry Method)

For powder spills outside a fume hood.[1][2]

  • Evacuate & PPE: Clear the immediate area. Don N95 respirator and double gloves.

  • Containment: Do not use water. Water will not dissolve the trityl-protected compound and will spread it as a film.

  • Absorption: Cover the spill with a dry absorbent (Verrmiculite or chemically treated spill pads).

  • Collection: Sweep the absorbent into a dust pan using a disposable brush. Place all materials (absorbent, brush, gloves) into a heavy-duty plastic bag.[1][2]

  • Final Wipe: Wet a paper towel with Acetone (not water) to wipe the surface residue. Place this towel in the bag.

  • Disposal: Seal the bag, label as "Hazardous Waste - Debris (Halogenated)," and place in the solid waste bin.

Regulatory & Compliance Codes

When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors (e.g., Veolia, Clean Harbors), use the following classifications.

  • EPA/RCRA Waste Code:

    • D001 (Ignitable) - Only if in flammable solvent.[1][2]

    • F002 (Spent Halogenated Solvents) - If dissolved in DCM/Chloroform.[1][2]

    • Unlisted Hazardous Waste: If pure solid, it does not have a specific P or U code.[1] It is regulated under the "Characteristic of Toxicity" or as generic "Halogenated Organic Solid."

  • DOT Shipping Name (if transporting):

    • Solid: UN 3077, Environmentally hazardous substance, solid, n.o.s. (this compound).[1][2]

    • Liquid: Depends on the solvent (e.g., UN 1993 for Flammable Liquids).[1]

References

  • National Center for Biotechnology Information (PubChem). 3,4-Dichloro-1H-pyrrole-2,5-dione (Parent Compound Data).[1][2] PubChem Compound Summary for CID 71465.[2] [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[2] (Defining Halogenated Waste Streams). [Link][1][2]

  • Total Synthesis. Trityl Protecting Group: Protection & Deprotection Mechanisms.[2][3] (Chemical stability data). [Link]

Sources

Personal protective equipment for handling 3,4-Dichloro-1-tritylpyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Stratification

3,4-Dichloro-1-tritylpyrrole-2,5-dione (also known as N-trityl-3,4-dichloromaleimide) is a specialized synthetic intermediate. While specific toxicological data (LD50) for this exact derivative is often limited in public databases, its structural moieties dictate a High Hazard / Potent Compound handling strategy.

Structural Hazard Analysis (The "Why")

As scientists, we do not rely on missing data; we rely on structural alerts. This molecule presents a dual-threat profile:

  • The Maleimide Core (Michael Acceptor): The pyrrole-2,5-dione ring is an electrophile that reacts rapidly with biological nucleophiles, specifically cysteine residues in proteins. This mechanism drives skin sensitization and irreversible eye damage .

  • The Trityl Group: This bulky, lipophilic protecting group increases the molecule's solubility in organic lipids, potentially enhancing dermal absorption of the toxic maleimide core.

  • Chlorine Substituents: Halogenation often increases the irritant potency compared to the parent maleimide.

Operational Classification: Occupational Exposure Band (OEB) 3 (Potent/Sensitizer). Handle with the assumption that inhalation or skin contact will induce sensitization.[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. Standard latex examination gloves are insufficient due to the lipophilicity of the trityl group and the likely use of chlorinated solvents (e.g., Dichloromethane) during synthesis.

PPE Selection Table
Protection ZoneRequired EquipmentTechnical Specification / Rationale
Ocular Chemical Goggles Safety glasses are inadequate. Maleimides are potential corrosives; a seal against dust/vapor entry is required.
Dermal (Hands) Double Gloving Strategy Inner: Laminate film (e.g., Silver Shield / Ansell Barrier) Outer: Nitrile (min 5 mil) Rationale: Nitrile alone degrades rapidly in DCM (often used with this compound). Laminate prevents permeation; Nitrile provides dexterity.
Respiratory Engineering Control Primary Primary: Certified Fume Hood (Face velocity: 0.5 m/s). Secondary (Spill/Weighing): N95 or P100 Respirator if hood containment is breached.
Body Tyvek® Lab Coat + Sleeve Covers Standard cotton coats absorb powders. Tyvek provides a non-porous barrier against dust accumulation.

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting PPE based on the physical state of the reagent.

PPE_Logic Start Start: Handling this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Solid_PPE REQUIRED PPE: 1. Double Nitrile Gloves 2. Tyvek Sleeves 3. Fume Hood (Sash <18") Solid->Solid_PPE Solvent_Check Solvent = DCM or Chloroform? Solution->Solvent_Check Static CRITICAL: Use Static Gun/Ionizer (Prevent Dust Dispersal) Solid_PPE->Static High_Risk_Glove REQUIRED PPE: 1. Silver Shield (Laminate) Liner 2. Nitrile Outer Glove 3. Chemical Goggles Solvent_Check->High_Risk_Glove Yes Std_Risk_Glove REQUIRED PPE: 1. Double Nitrile (High Thickness) 2. Chemical Goggles Solvent_Check->Std_Risk_Glove No

Figure 1: PPE Selection Hierarchy based on physical state and solvent compatibility.

Operational Protocol: Step-by-Step

Phase A: Weighing & Transfer (Highest Risk)

The trityl group adds mass, but the static charge of the powder is the primary vector for contamination.

  • Preparation: Place a disposable balance enclosure or "trough" inside the fume hood. Do not weigh on an open bench.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the powder. Maleimide powders are notoriously "fly-away."

  • Transfer:

    • Tare the vial/flask before adding the solid.

    • Use a disposable funnel.

    • Technique: If dissolving immediately, add the solvent to the solid in the flask to suppress dust generation. Do not dump solid into solvent (splash risk).

Phase B: Reaction Monitoring
  • Sampling: When taking TLC/HPLC aliquots, assume the syringe exterior is contaminated. Wipe with a DCM-dampened Kimwipe immediately inside the hood.

  • Sharps: Dispose of needles immediately into a sharps container located inside the hood to prevent dripping across the lab floor.

Phase C: Spill Management
  • Solid Spill: Do not sweep. Cover with wet paper towels (dampened with water/surfactant) to prevent dust, then wipe up.

  • Solution Spill: Cover with absorbent pads. If DCM is the solvent, evacuate the immediate area for 10 minutes to allow hood ventilation to clear vapors before cleanup.

Deactivation & Waste Disposal[3][4]

Maleimides remain reactive in the waste stream. You must deactivate the "warhead" (the double bond) before disposal to prevent downstream hazards.

Chemical Deactivation Protocol

Reagent: 5% Cysteine or Mercaptoethanol solution in water/methanol (pH adjusted to ~8-9). Mechanism: The thiol (-SH) performs a Michael addition across the maleimide double bond, breaking the conjugation and neutralizing the electrophile.

  • Quench: Add the thiol solution to the waste mother liquor.

  • Wait: Stir for 30 minutes.

  • Verify: A simple TLC spot will show the disappearance of the starting material (UV active maleimide spot shifts or disappears).

Waste_Protocol Waste Reaction Waste / Mother Liquor Quench Add 5% Cysteine/Thiol Soln. (pH 8-9) Waste->Quench React Stir 30 Mins (Michael Addition) Quench->React Check TLC / pH Check React->Check Decision Maleimide Detected? Check->Decision Dispose Dispose as Non-Reactive Halogenated Waste Decision->Dispose No Retreat Add more Thiol Decision->Retreat Yes Retreat->React

Figure 2: Waste Deactivation Workflow ensuring destruction of the reactive maleimide core.

References

  • University of Cape Town (UCT). (n.d.). SOP: Safe Use & Handling of Sensitizing Agents. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2024). General Use SOP - Sensitizers. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.